2,5-Dimethoxyphenyl isothiocyanate
Description
The exact mass of the compound 2,5-Dimethoxyphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dimethoxyphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxyphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-isothiocyanato-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-3-4-9(12-2)8(5-7)10-6-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQLZMDTYWZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193564 | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40532-06-7 | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040532067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,5-Dimethoxyphenyl isothiocyanate, a member of the isothiocyanate (ITC) class of organosulfur compounds. Isothiocyanates are noted for their significant biological activities and are a focus of research in cancer chemoprevention and other therapeutic areas. This guide consolidates available data on the compound's chemical properties, synthesis, and the potential mechanisms of action as inferred from the broader family of isothiocyanates.
Chemical Identity and Physical Properties
2,5-Dimethoxyphenyl isothiocyanate is an aromatic compound characterized by an isothiocyanate functional group (-N=C=S) and two methoxy groups on the phenyl ring. Its identity and physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 40532-06-7[1][2][3][4] |
| Molecular Formula | C₉H₉NO₂S[1][2][3] |
| Molecular Weight | 195.24 g/mol [3][5] |
| IUPAC Name | 2-isothiocyanato-1,4-dimethoxybenzene[3] |
| InChI Key | RADQLZMDTYWZKA-UHFFFAOYSA-N[1][3] |
| Synonyms | Benzene, 2-isothiocyanato-1,4-dimethoxy-[6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 33-36 °C | ChemicalBook[6] |
| Boiling Point | 175 °C @ 10 mm Hg | ChemicalBook[6] |
| Flash Point | >230 °F (>110 °C) | ChemicalBook[6] |
| Purity (Typical) | ≥95% | Apollo Scientific[7] |
| Sensitivity | Moisture Sensitive | ChemicalBook[6] |
Table 3: Calculated Physicochemical and Spectroscopic Data
| Property | Value | Unit / Method | Source |
|---|---|---|---|
| logPoct/wat | 2.438 | Crippen Calculated | Cheméo[5] |
| Water Solubility (log10WS) | -2.63 | Crippen Calculated | Cheméo[5] |
| Enthalpy of Formation (ΔfH°gas) | 4.13 | kJ/mol (Joback Calculated) | Cheméo[5] |
| Enthalpy of Vaporization (ΔvapH°) | 54.49 | kJ/mol (Joback Calculated) | Cheméo[5] |
| Monoisotopic Mass | 195.0354 | Da (Computed) | PubChem[3] |
| Predicted CCS ([M+H]+) | 137.9 | Ų | PubChemLite[8] |
| Available Spectra | Mass spectrum (electron ionization), IR Spectrum | | NIST WebBook[1][2] |
Synthesis and Experimental Protocols
The synthesis of aryl isothiocyanates is well-established, typically proceeding from the corresponding primary amine. A general and facile one-pot process involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.
Synthesis Workflow
The following diagram illustrates a common one-pot synthesis workflow for aryl isothiocyanates from an aniline precursor.
Caption: One-pot synthesis of 2,5-Dimethoxyphenyl isothiocyanate.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates using cyanuric chloride (TCT) as the desulfurylation agent.[9]
Materials:
-
2,5-Dimethoxyaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Trichlorotriazine (Cyanuric Chloride, TCT)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (6 N)
-
Water (H₂O)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction flask, add 2,5-dimethoxyaniline (20 mmol, 1.0 equiv) and potassium carbonate (40 mmol, 2.0 equiv) in 20 mL of water.
-
While stirring at room temperature, add carbon disulfide (24 mmol, 1.2 equiv) dropwise over a period of 20-30 minutes.
-
Continue stirring the mixture for several hours until the starting amine is completely consumed, as monitored by HPLC or TLC. This first step forms the intermediate potassium dithiocarbamate salt.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Separately, prepare a solution of cyanuric chloride (10 mmol, 0.5 equiv) in 15 mL of dichloromethane.
-
Add the TCT solution dropwise to the cooled reaction mixture. After the addition is complete, stir for an additional 30 minutes at 0 °C.[9]
-
Basify the reaction mixture to a pH >11 by adding 6 N NaOH solution. This step is to quench the reaction and dissolve byproducts.[9]
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, 2,5-Dimethoxyphenyl isothiocyanate, can be further purified by vacuum distillation or flash column chromatography.[9]
Biological Activity and Potential Mechanisms of Action
While specific biological studies on 2,5-Dimethoxyphenyl isothiocyanate are not detailed in the reviewed literature, the broader class of isothiocyanates (ITCs) exhibits significant and well-documented biological activities, primarily related to cancer chemoprevention.[10][11] These activities are attributed to the electrophilic nature of the -N=C=S group.
General Anticancer Mechanisms of Isothiocyanates
ITCs are recognized for their ability to modulate multiple cellular pathways involved in carcinogenesis.[12] Key mechanisms include:
-
Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of phase II enzymes, such as glutathione-S-transferase (GST) and NAD(P)H:quinone oxidoreductase-1 (NQO1), which play a crucial role in detoxifying carcinogens.[11][13]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in tumor cells through mitochondrial damage and the activation of caspases.[10][14]
-
Cell Cycle Arrest: Proliferation of cancer cells can be halted by ITCs, often causing an arrest in the G2/M phase of the cell cycle.[10]
-
Anti-inflammatory Effects: ITCs can suppress inflammatory pathways, such as by inhibiting the nuclear translocation of NF-κB.[15][16]
The Nrf2-Keap1 Signaling Pathway
A primary mechanism by which ITCs exert their protective effects is through the activation of the Nrf2-Keap1 signaling pathway.[11][17] Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes.
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. The electrophilic ITC molecule can react with critical cysteine residues on Keap1.[11] This interaction leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[11][15]
Caption: ITC-mediated activation of the Nrf2 antioxidant pathway.
Applications in Research and Drug Development
Given the potent biological activities of the isothiocyanate class, 2,5-Dimethoxyphenyl isothiocyanate serves as a valuable compound for:
-
Basic Research: Investigating structure-activity relationships within the ITC family to understand how substitutions on the phenyl ring affect potency and selectivity towards cellular targets like Keap1.
-
Drug Discovery: Serving as a scaffold or starting material for the development of novel chemopreventive or therapeutic agents. The reactivity of the isothiocyanate group allows for its use as a covalent binder to target proteins.[18]
-
Chemical Biology: Use as a chemical probe to study the Nrf2 pathway and other cellular mechanisms related to oxidative stress and inflammation.
Conclusion
2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) is an aromatic isothiocyanate with well-defined chemical and physical properties. Its synthesis is readily achievable through established one-pot procedures from 2,5-dimethoxyaniline. While direct biological data for this specific molecule is limited in publicly accessible literature, its chemical class is of significant interest to the scientific community. The known mechanisms of isothiocyanates, particularly the activation of the Nrf2-Keap1 pathway, provide a strong rationale for its investigation as a modulator of cellular defense mechanisms, with potential applications in cancer prevention and therapy. Further research is warranted to elucidate the specific biological profile of this compound.
References
- 1. 2,5-Dimethoxyphenyl isothiocyanate [webbook.nist.gov]
- 2. 2,5-Dimethoxyphenyl isothiocyanate [webbook.nist.gov]
- 3. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-DIMETHOXYPHENYL ISOTHIOCYANATE (CAS/ID No. 40532-06-7) | Reagentia [reagentia.eu]
- 5. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 40532-06-7 CAS MSDS (2,5-DIMETHOXYPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 40532-06-7 Cas No. | 2,5-Dimethoxyphenyl isothiocyanate | Apollo [store.apolloscientific.co.uk]
- 8. PubChemLite - 2,5-dimethoxyphenyl isothiocyanate (C9H9NO2S) [pubchemlite.lcsb.uni.lu]
- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 10. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 13. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. redalyc.org [redalyc.org]
- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethoxyphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. This document details a reliable one-pot synthesis protocol, presents key quantitative data, and includes visualizations to elucidate the reaction pathway and workflow.
Introduction
2,5-Dimethoxyphenyl isothiocyanate is an important organic intermediate characterized by the presence of a reactive isothiocyanate group (-N=C=S) and a dimethoxy-substituted phenyl ring. This unique combination of functional groups makes it a versatile reagent for the synthesis of a wide array of heterocyclic compounds and thiourea derivatives, many of which exhibit interesting biological activities. Isothiocyanates, in general, are known for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on a practical and efficient method for the preparation of 2,5-dimethoxyphenyl isothiocyanate, starting from the readily available precursor, 2,5-dimethoxyaniline.
Synthesis Pathway
The synthesis of 2,5-dimethoxyphenyl isothiocyanate is most commonly achieved through a one-pot reaction involving 2,5-dimethoxyaniline and carbon disulfide in the presence of a base. This method proceeds via the formation of a dithiocarbamate salt intermediate, which is then desulfurized to yield the final isothiocyanate product. Sodium hydroxide is an effective and economical reagent that can act as both the base for the initial reaction and as the desulfurizing agent.
Experimental Protocol
This section provides a detailed experimental procedure for the one-pot synthesis of 2,5-dimethoxyphenyl isothiocyanate from 2,5-dimethoxyaniline.
Materials:
-
2,5-Dimethoxyaniline
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (CH₃CN)
-
Petroleum Ether
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask containing acetonitrile (1.5 mL), add powdered sodium hydroxide (40.0 mg, 1 mmol).
-
To this suspension, add 2,5-dimethoxyaniline (0.5 mmol) followed by carbon disulfide (114.2 mg, 1.5 mmol).
-
Stir the reaction mixture at room temperature for approximately 9 hours. The formation of a pale yellow precipitate may be observed.
-
After the reaction is complete, centrifuge the mixture for 3 minutes at 6000 rpm.
-
Carefully collect the clear supernatant and concentrate it using a rotary evaporator.
-
Purify the crude product by flash chromatography on a silica gel column using petroleum ether as the eluent to obtain the pure 2,5-dimethoxyphenyl isothiocyanate.
Data Presentation
The following tables summarize the key quantitative data for 2,5-dimethoxyphenyl isothiocyanate.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol [1] |
| CAS Number | 40532-06-7[1][2] |
| Appearance | (Not specified, likely an oil or low-melting solid) |
| Boiling Point | (Not specified) |
| Melting Point | (Not specified) |
Table 2: Spectroscopic Data
| Spectroscopy | Key Peaks/Shifts |
| Mass Spectrometry (EI) | m/z: 195 (M+), 180, 152, 134, 116[2] |
| Infrared (IR) Spectroscopy | Characteristic strong, sharp absorption band for the isothiocyanate group (-N=C=S) typically observed between 2000-2200 cm⁻¹. |
| ¹H NMR Spectroscopy | Expected signals for aromatic protons and methoxy group protons. Specific data not found in the search results. |
| ¹³C NMR Spectroscopy | Expected signals for aromatic carbons, methoxy carbons, and the isothiocyanate carbon (typically around 130-140 ppm). Specific data not found in the search results. |
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Safety Precautions
-
Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
The final product, 2,5-dimethoxyphenyl isothiocyanate, should be handled with care as isothiocyanates can be lachrymatory and irritants.
Conclusion
This technical guide outlines a straightforward and efficient one-pot method for the synthesis of 2,5-dimethoxyphenyl isothiocyanate. The use of inexpensive and readily available reagents makes this protocol suitable for both small-scale laboratory synthesis and potential scale-up operations. The provided data and workflows offer a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery. Further investigation to obtain detailed NMR data is recommended for complete characterization of the synthesized compound.
References
Reactivity of the isothiocyanate group in 2,5-dimethoxyphenyl isothiocyanate
An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2,5-Dimethoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the isothiocyanate functional group in 2,5-dimethoxyphenyl isothiocyanate. The isothiocyanate moiety is a potent electrophile, making it a valuable functional group in organic synthesis and a key mediator of biological activity in numerous compounds. This document details the synthesis of 2,5-dimethoxyphenyl isothiocyanate, its characteristic reactions with nucleophiles, and the influence of the 2,5-dimethoxy substitution pattern on its reactivity. While specific kinetic data for this particular molecule is limited in the available literature, this guide compiles and presents representative data from closely related methoxy-substituted phenyl isothiocyanates to provide a substantive basis for experimental design. Furthermore, potential applications in drug development are discussed, drawing parallels with other bioactive molecules sharing the 2,5-dimethoxyphenyl scaffold.
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. The central carbon atom of this group is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the foundation of their utility as synthetic intermediates and is also responsible for the biological activities of many naturally occurring and synthetic isothiocyanates.
2,5-Dimethoxyphenyl isothiocyanate is an aromatic isothiocyanate featuring two electron-donating methoxy groups on the phenyl ring. These substituents are expected to modulate the electrophilicity of the isothiocyanate carbon, influencing its reaction kinetics and substrate scope compared to unsubstituted phenyl isothiocyanate. Understanding this reactivity profile is crucial for its effective application in the synthesis of novel compounds, particularly in the context of drug discovery where the 2,5-dimethoxyphenyl moiety is found in a number of psychoactive compounds.
Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate
The most common and versatile method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. A widely used approach involves the in-situ formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization.
A general and adaptable protocol for the synthesis of 2,5-dimethoxyphenyl isothiocyanate from 2,5-dimethoxyaniline is presented below. This "one-pot", two-step procedure offers high yields and operational simplicity.[1]
Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline
Materials:
-
2,5-Dimethoxyaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent[1]
-
Dichloromethane (DCM)
-
Microwave reactor (optional, for reaction acceleration)
Procedure:
-
In a pressure-rated vial equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline (1 equivalent) and triethylamine (3 equivalents) in dry dichloromethane.
-
Stir the solution at room temperature and add carbon disulfide (3 equivalents) dropwise.
-
Continue stirring for 5-10 minutes at room temperature to form the dithiocarbamate intermediate.
-
Add the desulfurizing agent, DMT/NMM/TsO⁻ (1 equivalent), to the reaction mixture.
-
Seal the vial and heat the reaction. This can be done conventionally or in a microwave reactor (e.g., 3 minutes at 90 °C) to drive the reaction to completion.[1]
-
Upon completion, cool the reaction mixture and purify by flash chromatography on silica gel to obtain pure 2,5-dimethoxyphenyl isothiocyanate.
Reactivity of the Isothiocyanate Group
The core reactivity of the isothiocyanate group is defined by the electrophilic character of its central carbon atom. This allows for nucleophilic attack by a variety of functional groups, most notably amines and thiols, to form stable adducts.
General Reaction Mechanism
The reaction with a nucleophile proceeds via a two-step addition-rearrangement mechanism. The nucleophile attacks the electrophilic carbon of the -N=C=S group, forming an unstable tetrahedral intermediate. This intermediate then rearranges to the stable final product.
Reaction with Amines to Form Thioureas
The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of substituted thioureas. These reactions are typically conducted at room temperature in a suitable organic solvent.
3.2.1. Experimental Protocol: Synthesis of a Thiourea Derivative
Materials:
-
2,5-Dimethoxyphenyl isothiocyanate
-
A primary or secondary amine (e.g., benzylamine)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve 2,5-dimethoxyphenyl isothiocyanate (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
To this solution, add the amine (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For many aliphatic amines, the reaction is complete within 1-2 hours.
-
Upon completion, the solvent can be removed under reduced pressure. If the product precipitates, it can be collected by filtration.
-
The crude thiourea can be purified by recrystallization.
3.2.2. Quantitative Data for Reactions of Methoxy-Substituted Phenyl Isothiocyanates with Amines
| Amine Nucleophile | Product | Yield (%) |
| N-methylpiperazine | 1-(4-methylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 95 |
| N-ethylpiperazine | 1-(4-ethylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 92 |
| N-propylpiperazine | 1-(4-propylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 96 |
| N-isopropylpiperazine | 1-(4-isopropylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 94 |
| N-butylpiperazine | 1-(4-butylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 98 |
Table 1: Representative yields for the reaction of 3,4,5-trimethoxyphenyl isothiocyanate with various N-substituted piperazines.[2]
The electron-donating nature of the methoxy groups is known to decrease the electrophilicity of the isothiocyanate carbon, which can lead to longer reaction times compared to electron-deficient aryl isothiocyanates.[3]
Reaction with Thiols
Isothiocyanates readily react with thiols, such as the side chain of cysteine residues in proteins, to form dithiocarbamate adducts. This reaction is of significant interest in drug development as it is a primary mechanism by which many bioactive isothiocyanates exert their effects.
3.3.1. Experimental Protocol: Reaction with N-Acetylcysteine (NAC)
Materials:
-
2,5-Dimethoxyphenyl isothiocyanate
-
N-Acetylcysteine (NAC)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve N-Acetylcysteine (1.2 equivalents) in methanol in a round-bottom flask.
-
Add 2,5-dimethoxyphenyl isothiocyanate (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction may be heated to 50 °C to ensure completion.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by chromatography.
3.3.2. Quantitative Data for Reactions of Isothiocyanates with Thiols
Specific kinetic data for the reaction of 2,5-dimethoxyphenyl isothiocyanate with thiols is not available in the reviewed literature. However, the following table provides second-order rate constants for the reaction of other common isothiocyanates with glutathione (a tripeptide containing cysteine) to serve as a reference.
| Isothiocyanate | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |
| Benzyl Isothiocyanate (BITC) | 130 |
| Allyl Isothiocyanate (AITC) | 75 |
| Sulforaphane (SFN) | 45 |
Table 2: Non-enzymatic second-order rate constants for the reaction of common isothiocyanates with glutathione.
It is important to note that the electronic properties of the substituent on the isothiocyanate have a significant impact on the reaction rate. Electron-donating groups, such as the methoxy groups in 2,5-dimethoxyphenyl isothiocyanate, are expected to decrease the rate of reaction with thiols compared to unsubstituted or electron-withdrawn aryl isothiocyanates.
Potential Applications in Drug Development and Signaling Pathways
While 2,5-dimethoxyphenyl isothiocyanate itself has not been extensively studied for its biological activity, the 2,5-dimethoxyphenyl moiety is a key pharmacophore in a number of compounds that interact with the central nervous system, particularly as agonists of the serotonin 5-HT₂A receptor.
The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/G₁₁ pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a wide range of physiological and cognitive processes.[1][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. thiourea derivatives methods: Topics by Science.gov [science.gov]
An In-depth Technical Guide to 2,5-Dimethoxyphenyl Isothiocyanate (C₉H₉NO₂S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethoxyphenyl isothiocyanate, a member of the pharmacologically significant isothiocyanate class of compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action, drawing upon the broader knowledge of aryl isothiocyanates.
Chemical and Physical Properties
2,5-Dimethoxyphenyl isothiocyanate is an aromatic organic compound featuring a reactive isothiocyanate functional group and two methoxy substituents on the phenyl ring. These structural features are key determinants of its chemical reactivity and potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | --INVALID-LINK-- |
| Molecular Weight | 195.24 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystalline low melting solid | Thermo Fisher Scientific Safety Data Sheet |
| Melting Point | 33-36 °C | ChemicalBook |
| Boiling Point | 175 °C at 10 mm Hg | ChemicalBook |
| CAS Number | 40532-06-7 | --INVALID-LINK-- |
| IUPAC Name | 2-isothiocyanato-1,4-dimethoxybenzene | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of 2,5-Dimethoxyphenyl isothiocyanate can be achieved through a one-pot, two-step procedure starting from the commercially available precursor, 2,5-dimethoxyaniline.[1] This method involves the formation of a dithiocarbamate intermediate, followed by desulfurization to yield the final isothiocyanate product.
Experimental Protocol: Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate
Materials:
-
2,5-Dimethoxyaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve 2,5-dimethoxyaniline (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water.
-
To this mixture, add carbon disulfide (24 mmol) dropwise over a period of 20-30 minutes at room temperature with vigorous stirring.
-
Continue stirring for several hours until the complete conversion of the aniline is confirmed by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Desulfurization to form the Isothiocyanate:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (10 mmol) in 15 mL of dichloromethane.
-
Add the TCT solution dropwise to the cooled reaction mixture.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
-
Work-up and Purification:
-
Basify the reaction mixture to a pH greater than 11 with a 6 N NaOH solution to obtain a clear solution.
-
Separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to yield pure 2,5-Dimethoxyphenyl isothiocyanate.[2]
-
Characterization:
The identity and purity of the synthesized 2,5-Dimethoxyphenyl isothiocyanate can be confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (195.24 g/mol ).
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methoxy group protons.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, the methoxy carbons, and a characteristic, often broad, signal for the isothiocyanate carbon.[3]
-
Reactivity and Potential Applications in Drug Development
The isothiocyanate functional group is a key electrophilic center that readily reacts with nucleophiles such as amines and thiols. This reactivity is the basis for its biological activity and its utility as a synthetic intermediate.
Reaction with Amines
2,5-Dimethoxyphenyl isothiocyanate will react with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is fundamental in the synthesis of various biologically active molecules and for bioconjugation.
References
A Technical Guide to 2,5-Dimethoxyphenyl Isothiocyanate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2,5-Dimethoxyphenyl isothiocyanate, a member of the broader class of organic isothiocyanates known for their significant biological activities. This document details the compound's chemical and physical properties, outlines a probable synthetic route based on established methods for aromatic isothiocyanates, and explores its potential applications in drug discovery and development by drawing parallels with the well-documented activities of other isothiocyanates. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.
Introduction
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and their potent biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2] 2,5-Dimethoxyphenyl isothiocyanate, with its specific substitution pattern on the aromatic ring, presents an interesting scaffold for chemical and biological exploration. While the history of this specific molecule is not extensively documented, the broader class of isothiocyanates has been a subject of scientific inquiry for decades due to their therapeutic potential.[3] This guide aims to consolidate the available technical information on 2,5-Dimethoxyphenyl isothiocyanate and place it within the context of isothiocyanate chemistry and pharmacology.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,5-Dimethoxyphenyl isothiocyanate is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | [4] |
| Molecular Weight | 195.24 g/mol | [4] |
| CAS Number | 40532-06-7 | [4] |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 175 °C at 10 mm Hg | [5] |
| logP (Octanol/Water) | 2.438 | [6] |
| Water Solubility (log₁₀WS) | -2.63 mol/L | [6] |
| Refractive Index | 1.5270 (estimate) | [5] |
| Flash Point | >230 °F | [5] |
| Density | 1.2721 (rough estimate) | [5] |
These properties suggest that 2,5-Dimethoxyphenyl isothiocyanate is a solid at room temperature with limited water solubility and a preference for lipophilic environments, which has implications for its potential bioavailability and formulation.
Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate
General Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of various aromatic isothiocyanates and can be adapted for the synthesis of 2,5-Dimethoxyphenyl isothiocyanate.[7][8]
Materials:
-
2,5-Dimethoxyaniline
-
Carbon disulfide (CS₂)
-
A suitable organic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
A desulfurizing agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), di-tert-butyl dicarbonate (Boc₂O), or 2,4,6-trichloro-1,3,5-triazine (TCT))[9]
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1 equivalent) and the organic base (2-3 equivalents) in anhydrous DCM.
-
Cool the mixture in an ice bath and add carbon disulfide (2-3 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for a designated period (typically 1-2 hours) to form the dithiocarbamate intermediate.
-
Introduce the desulfurizing agent (1-1.5 equivalents) to the reaction mixture.
-
The reaction may be stirred at room temperature or gently heated to drive the conversion to the isothiocyanate. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with water or a mild acid and extracted with an organic solvent.
-
The combined organic layers are washed, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield pure 2,5-Dimethoxyphenyl isothiocyanate.
The following diagram illustrates the general workflow for this synthesis.
Caption: General synthesis workflow for 2,5-Dimethoxyphenyl isothiocyanate.
Potential Applications and Mechanism of Action in Drug Development
While specific biological studies on 2,5-Dimethoxyphenyl isothiocyanate are limited in publicly accessible literature, the broader class of isothiocyanates has been extensively investigated for its therapeutic potential. These compounds are known to exert their effects through multiple mechanisms of action.
Anti-Cancer Activity
Isothiocyanates are well-documented as potent chemopreventive agents.[2][10] Their anti-cancer effects are attributed to several mechanisms, including:
-
Induction of Phase II Detoxifying Enzymes: ITCs can activate the Nrf2-Keap1 pathway, leading to the upregulation of genes encoding for phase II enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] These enzymes play a crucial role in detoxifying carcinogens.
-
Inhibition of Phase I Carcinogen-Activating Enzymes: Certain ITCs can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.[10]
-
Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][10]
-
Cell Cycle Arrest: They can cause cell cycle arrest, primarily at the G2/M phase, by affecting the expression and activity of key cell cycle regulators.[2]
The presence of the 2,5-dimethoxy substitution on the phenyl ring of 2,5-Dimethoxyphenyl isothiocyanate may influence its potency and selectivity towards these targets. Further research is warranted to elucidate its specific anti-cancer profile.
The following diagram illustrates a simplified signaling pathway for the anti-cancer activity of isothiocyanates.
Caption: Simplified signaling pathway of isothiocyanate anti-cancer activity.
Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[8] The proposed mechanisms involve the inhibition of essential enzymes and disruption of cellular functions. The lipophilicity of 2,5-Dimethoxyphenyl isothiocyanate may facilitate its penetration through microbial cell membranes.
Neurological Activity
Interestingly, structurally related compounds, such as 2,5-dimethoxyphenylpiperidines, have been identified as selective serotonin 5-HT2A receptor agonists.[12][13] While 2,5-Dimethoxyphenyl isothiocyanate itself is not a direct analog, this suggests that the 2,5-dimethoxyphenyl scaffold can be incorporated into neurologically active compounds. The isothiocyanate group is also a versatile handle for further chemical modifications, opening avenues for the synthesis of novel derivatives with potential applications in neuroscience.
Conclusion
2,5-Dimethoxyphenyl isothiocyanate is a readily accessible compound with a rich chemical scaffold that holds promise for further investigation in drug discovery and materials science. While specific data on its biological activity is currently limited, the well-established pharmacology of the isothiocyanate class of compounds provides a strong rationale for its exploration as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers, providing essential data on its properties, a reliable synthetic approach, and a scientifically grounded perspective on its potential applications. Future studies are encouraged to elucidate the specific biological profile of this compound and its derivatives.
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 40532-06-7 CAS MSDS (2,5-DIMETHOXYPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cbijournal.com [cbijournal.com]
- 10. redalyc.org [redalyc.org]
- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of Dimethoxyphenyl Isothiocyanates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates and are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among the diverse structures of ITCs, those containing a dimethoxyphenyl moiety are of growing interest in medicinal chemistry. The presence and position of the methoxy groups on the phenyl ring can significantly influence the compound's physicochemical properties and biological efficacy. This technical guide provides an in-depth overview of the current scientific knowledge on the potential biological activities of dimethoxyphenyl isothiocyanates, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to support further research and drug development in this area.
Biological Activities of Dimethoxyphenyl Isothiocyanates
Anticancer Activity
Dimethoxyphenyl isothiocyanates have demonstrated promising cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.
One study investigated the cytotoxic potential of a synthetic compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), on triple-negative breast cancer (TNBC) cell lines. The results indicated that RAJI exhibited significant cytotoxicity against MDA-MB-231 and MDA-MB-468 cells, with IC50 values of 20 µg/mL and 25 µg/mL, respectively[1]. The study also suggested that the compound induced apoptosis and reduced cell migration[1]. While not a direct isothiocyanate, this study highlights the potential of the 3,4-dimethoxyphenyl moiety in anticancer compounds.
Further research into various isomers of dimethoxyphenyl isothiocyanates is necessary to fully elucidate their structure-activity relationships and anticancer potential across a broader range of cancer types.
Table 1: Anticancer Activity of Dimethoxyphenyl-Containing Compounds
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 (Breast) | MTT | 20 µg/mL | [1] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 (Breast) | MTT | 25 µg/mL | [1] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Isothiocyanates are known to exert anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways such as the NF-κB pathway.
Studies on methoxyphenyl isothiocyanates have provided insights into the potential anti-inflammatory properties of their dimethoxylated counterparts. For instance, 2-methoxyphenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. At a concentration of 50 μM, 2-methoxyphenyl ITC exhibited 99% inhibition of COX-2, while 3-methoxyphenyl ITC showed approximately 99% inhibition at the same concentration[2][3].
The anti-inflammatory effects of many isothiocyanates are mediated through the inhibition of the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes. Additionally, activation of the Nrf2 pathway by ITCs can lead to the expression of antioxidant and cytoprotective enzymes, which also contributes to the resolution of inflammation[3].
Table 2: Anti-inflammatory and Cholinesterase Inhibitory Activities of Methoxyphenyl Isothiocyanates
| Compound | Target/Assay | Activity | Concentration | Reference |
| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase | IC50 = 0.57 mM | - | [2] |
| 3-Methoxyphenyl Isothiocyanate | Butyrylcholinesterase | 49.2% inhibition | 1.14 mM | [2] |
| 2-Methoxyphenyl Isothiocyanate | COX-2 | 99% inhibition | 50 µM | [3] |
| 3-Methoxyphenyl Isothiocyanate | COX-2 | ~99% inhibition | 50 µM | [2][3] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. The electrophilic nature of the isothiocyanate group allows it to react with microbial proteins and enzymes, disrupting essential cellular functions.
While specific data on the antimicrobial activity of dimethoxyphenyl isothiocyanates is limited, studies on other isothiocyanates provide a basis for their potential in this area. The antimicrobial efficacy of ITCs is known to be dependent on their chemical structure, including the nature of the side chain attached to the -N=C=S group. Further investigation is required to determine the minimum inhibitory concentrations (MICs) of various dimethoxyphenyl isothiocyanate isomers against clinically relevant pathogens.
Key Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Isothiocyanates can inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of NF-κB nuclear translocation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This induces the expression of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.
Workflow Diagram
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dimethoxyphenyl isothiocyanate compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the dimethoxyphenyl isothiocyanate test compounds at various concentrations.
-
Pre-incubation: In a reaction vessel, combine the COX enzyme with the test compound or vehicle control and pre-incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period, stop the reaction, typically by adding a strong acid.
-
Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor. It utilizes a reporter gene, typically luciferase, whose expression is driven by a promoter containing NF-κB binding sites.
Protocol:
-
Cell Transfection: Transfect a suitable cell line with a plasmid containing the NF-κB-luciferase reporter construct. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is often performed for normalization.
-
Cell Treatment: After transfection, treat the cells with the dimethoxyphenyl isothiocyanate compounds for a specified duration.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Western Blot for Nrf2 Nuclear Translocation
Western blotting is a technique used to detect specific proteins in a sample. To assess Nrf2 activation, the nuclear translocation of Nrf2 is often measured by separating nuclear and cytoplasmic fractions of cell lysates.
Protocol:
-
Cell Treatment: Treat cells with the dimethoxyphenyl isothiocyanate compounds for various time points.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nrf2. Following washing, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity for Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level indicates activation. Loading controls (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction) should be used for normalization.
Conclusion
Dimethoxyphenyl isothiocyanates represent a promising class of compounds with potential applications in the prevention and treatment of various diseases, owing to their anticancer, anti-inflammatory, and antimicrobial properties. The available data, although limited, suggests that the dimethoxyphenyl moiety can contribute significantly to the biological activity of isothiocyanates. The modulation of key signaling pathways such as NF-κB and Nrf2 appears to be a central mechanism underlying their therapeutic effects.
This technical guide provides a foundation for researchers and drug development professionals interested in this class of compounds. The summarized quantitative data, detailed experimental protocols, and visualized signaling pathways are intended to facilitate further investigation and the rational design of novel dimethoxyphenyl isothiocyanate-based therapeutic agents. Comprehensive studies on a wider range of dimethoxyphenyl isothiocyanate isomers are crucial to establish clear structure-activity relationships and to fully unlock their therapeutic potential.
References
- 1. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,5-Dimethoxyphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxyphenyl isothiocyanate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its mass spectrometry, Fourier-transform infrared (FTIR), and Raman spectroscopic characteristics, along with generalized experimental protocols for data acquisition.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Data Presentation
The electron ionization mass spectrum of 2,5-Dimethoxyphenyl isothiocyanate is characterized by a molecular ion peak and several key fragment ions. The primary mass spectral data is summarized below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | PubChem[2] |
| Molecular Weight | 195.24 g/mol | PubChem[2] |
| m/z Top Peak | 180 | PubChem[2] |
| m/z 2nd Highest Peak | 195 (Molecular Ion, [M]⁺) | PubChem[2] |
| m/z 3rd Highest Peak | 152 | PubChem[2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the GC-MS analysis of aromatic isothiocyanates, based on common laboratory practices.
-
Sample Preparation: Dissolve a small quantity of 2,5-Dimethoxyphenyl isothiocyanate in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to 2,5-Dimethoxyphenyl isothiocyanate in the chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Vibrational Spectroscopy: FTIR and Raman
Data Presentation: Characteristic Vibrational Frequencies
The table below summarizes the expected characteristic vibrational frequencies for the main functional groups present in 2,5-Dimethoxyphenyl isothiocyanate.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 | FTIR, Raman |
| Aromatic Ring (C=C) | Skeleton vibrations | ~1600 | FTIR, Raman |
| C-H (Aromatic) | Stretch | 3000 - 3100 | FTIR, Raman |
| C-H (Methoxy, -OCH₃) | Asymmetric and symmetric stretch | 2950 - 2850 | FTIR, Raman |
| C-O (Methoxy) | Stretch | 1250 - 1000 | FTIR, Raman |
Note: The isothiocyanate asymmetric stretch is typically a very strong and sharp band in the IR spectrum, making it a key diagnostic peak.[3]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following is a general protocol for acquiring an FTIR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample Preparation:
-
Solid sample: Place a small amount of the solid powder directly onto the ATR crystal.
-
Liquid sample: Place a single drop of the liquid onto the ATR crystal.
-
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands.
Experimental Protocol: Raman Spectroscopy
The following is a general protocol for acquiring a Raman spectrum of a solid or liquid sample.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 532 nm) and a microscope for sample focusing.
-
Sample Preparation:
-
Solid sample: Place a small amount of the powder on a microscope slide.
-
Liquid sample: Place a drop of the liquid in a suitable container (e.g., a well slide or a cuvette).
-
-
Data Acquisition:
-
Focusing: Use the microscope to focus the laser onto the sample.
-
Laser Power: Adjust the laser power to obtain a good signal without causing sample degradation.
-
Integration Time and Accumulations: Set an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.
-
Spectral Range: Typically 3500 - 100 cm⁻¹.
-
-
Data Analysis: Process the spectrum to remove any background fluorescence and identify the characteristic Raman scattering peaks.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2,5-Dimethoxyphenyl isothiocyanate.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
References
A Technical Guide to the Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary starting materials and synthetic methodologies for the preparation of 2,5-Dimethoxyphenyl isothiocyanate. This compound is of interest to researchers in medicinal chemistry and drug development due to the established biological activities of isothiocyanates, including their potential as anticancer and antimicrobial agents.
Core Starting Material: 2,5-Dimethoxyaniline
The principal starting material for the synthesis of 2,5-Dimethoxyphenyl isothiocyanate is 2,5-Dimethoxyaniline . This aromatic amine serves as the backbone of the target molecule, providing the dimethoxy-substituted phenyl ring.
Synthetic Pathways
Two primary synthetic routes have been established for the synthesis of aryl isothiocyanates from their corresponding anilines. These methods, detailed below, offer different advantages and disadvantages concerning reagent toxicity, reaction conditions, and substrate scope.
The Dithiocarbamate Salt Formation and Desulfurization Method
This is the most common and preferred method for the synthesis of isothiocyanates, avoiding the use of highly toxic reagents. The process occurs in two main stages:
-
Formation of a Dithiocarbamate Salt: 2,5-Dimethoxyaniline is reacted with carbon disulfide (CS₂) in the presence of a base to form an in-situ dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to yield the final 2,5-Dimethoxyphenyl isothiocyanate.
A variety of desulfurizing agents can be employed, and the choice of reagent can influence the reaction conditions and yield. This method is often performed as a "one-pot" synthesis, which simplifies the experimental procedure.[1][2]
Experimental Protocol: One-Pot Synthesis using a Desulfurizing Agent
The following is a general procedure based on the synthesis of various aromatic isothiocyanates.[1][3] Researchers should optimize the conditions for 2,5-Dimethoxyaniline.
Materials:
-
2,5-Dimethoxyaniline
-
Carbon Disulfide (CS₂)
-
A suitable base (e.g., Triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or an inorganic base like Potassium Carbonate (K₂CO₃))[1][4]
-
A desulfurizing agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), cyanuric chloride, or iodine)[1][4][5]
-
An appropriate solvent (e.g., Dichloromethane (DCM), Toluene, or an aqueous medium)[1][4][6]
Procedure:
-
To a solution of 2,5-Dimethoxyaniline in the chosen solvent, add the base and carbon disulfide. The reaction is typically stirred at room temperature for a short period (e.g., 5-30 minutes) to form the dithiocarbamate salt in situ.[1][7]
-
The desulfurizing agent is then added to the reaction mixture.
-
The reaction may be heated (e.g., using conventional heating or microwave irradiation) to facilitate the desulfurization process. Reaction times and temperatures will vary depending on the desulfurizing agent and the reactivity of the substrate. For some aromatic amines, microwave-assisted reactions at 90°C for as little as 3 minutes have been reported to give good yields.[1]
-
Upon completion of the reaction, the mixture is worked up. This typically involves washing with aqueous solutions to remove the base and byproducts, followed by drying of the organic layer.
-
The crude product is then purified, commonly by flash chromatography on silica gel.[8]
Quantitative Data for Analogous Aromatic Isothiocyanates:
| Amine Starting Material | Desulfurizing Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Aniline | DMT/NMM/TsO⁻ | DBU | DCM | MW, 3 min, 90°C | 71 | [1] |
| 4-Methylaniline | DMT/NMM/TsO⁻ | DBU | DCM | MW, 3 min, 90°C | 87 | [1] |
| 2,6-Dimethylaniline | DMT/NMM/TsO⁻ | DBU | DCM | MW, 3 min, 90°C | 92 | [1] |
| Aniline | Cyanuric Chloride | K₂CO₃ | H₂O/CH₂Cl₂ | 0°C to RT | 91 | [4] |
The Thiophosgene Method
Historically, thiophosgene (CSCl₂) was a common reagent for the synthesis of isothiocyanates.[9] This method involves the direct reaction of the primary amine with thiophosgene in the presence of a base.
Experimental Protocol: Thiophosgene Method
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Materials:
-
2,5-Dimethoxyaniline
-
Thiophosgene (CSCl₂)
-
A base (e.g., Triethylamine or an inorganic base)
-
An inert solvent (e.g., Dichloromethane)
Procedure:
-
A solution of 2,5-Dimethoxyaniline and the base in an inert solvent is prepared and typically cooled in an ice bath.
-
A solution of thiophosgene in the same solvent is added dropwise to the cooled amine solution.
-
The reaction mixture is stirred, and the progress is monitored.
-
Upon completion, the reaction is worked up, which usually involves washing with water and brine, followed by drying and evaporation of the solvent.
-
The crude product is then purified, typically by chromatography or distillation.
Due to the high toxicity of thiophosgene, this method has been largely superseded by the dithiocarbamate/desulfurization approach.
Visualization of Synthetic Pathways
Below are graphical representations of the synthetic workflows described.
Caption: Overview of the two main synthetic routes to 2,5-Dimethoxyphenyl isothiocyanate.
Potential Biological Significance and Experimental Workflows
Isothiocyanates are a well-studied class of compounds with significant biological activities, including anticancer and antimicrobial effects.[10][11] While specific studies on 2,5-Dimethoxyphenyl isothiocyanate are limited, the general mechanisms of action for isothiocyanates provide a framework for potential experimental workflows in drug development.
Anticancer Activity: Isothiocyanates have been shown to inhibit cancer cell proliferation by inducing DNA damage, which is a consequence of a blockage in DNA replication.[10] This leads to double-strand breaks (DSBs) that are more pronounced in cancer cells due to their less efficient DNA repair mechanisms compared to normal cells.[10]
Antimicrobial Activity: Isothiocyanates, particularly aromatic ones, have demonstrated antimicrobial properties.[12] Their mechanism of action can involve inhibiting biofilm formation and metabolic activity in mature biofilms of pathogenic bacteria.[13]
The following diagram illustrates a general experimental workflow for evaluating the anticancer potential of a novel isothiocyanate like 2,5-Dimethoxyphenyl isothiocyanate.
References
- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 5. cbijournal.com [cbijournal.com]
- 6. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2,5-Dimethoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of 2,5-Dimethoxyphenyl isothiocyanate in protein labeling. While specific data for this particular isothiocyanate is not extensively available in public literature, the protocols and principles outlined below are based on the well-established chemistry of isothiocyanates, such as Fluorescein Isothiocyanate (FITC), for protein modification.
Introduction
2,5-Dimethoxyphenyl isothiocyanate is an amine-reactive compound that can be used to covalently label proteins. The isothiocyanate group (-N=C=S) reacts with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1] This labeling technique is valuable for a variety of applications in research and drug development, including protein tracking, quantification, and interaction studies. The dimethoxyphenyl group introduces a hydrophobic and structurally distinct moiety to the protein, which can be useful for specific analytical purposes.
Principle of Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is typically carried out under slightly alkaline conditions (pH 7.5-9.0) to ensure that the amino groups are deprotonated and thus more nucleophilic.[2][3]
Key Applications
-
Protein Modification: Introducing a specific chemical group for subsequent analysis or to alter protein properties.
-
Mass Spectrometry: The added mass of the 2,5-dimethoxyphenyl group can serve as a tag for identifying and quantifying labeled proteins.
-
Chromatographic Separation: Altering the chromatographic properties of a protein for improved separation.
-
Protein-Protein Interaction Studies: The label may be used as a probe in certain interaction assays.
Experimental Protocols
The following protocols are generalized for the use of 2,5-Dimethoxyphenyl isothiocyanate and should be optimized for each specific protein and application.
1. Protein Preparation
It is crucial to start with a purified protein sample. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the isothiocyanate.[3][4]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer at a pH between 7.5 and 9.0.
-
Procedure:
-
Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform buffer exchange by dialysis or gel filtration against the reaction buffer.
-
2. Reagent Preparation
2,5-Dimethoxyphenyl isothiocyanate should be dissolved in an anhydrous organic solvent immediately before use.
-
Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Procedure:
-
Prepare a stock solution of 2,5-Dimethoxyphenyl isothiocyanate at a concentration of 1-10 mg/mL in the chosen solvent.
-
3. Labeling Reaction
The molar ratio of the isothiocyanate to the protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling.
-
Procedure:
-
While gently stirring the protein solution, add the calculated amount of the 2,5-Dimethoxyphenyl isothiocyanate solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature may vary depending on the protein.
-
4. Removal of Unreacted Label
It is essential to remove the unreacted 2,5-Dimethoxyphenyl isothiocyanate to prevent interference in downstream applications.
-
Methods:
5. Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of label molecules per protein molecule, can be determined using spectrophotometry if the label has a distinct absorbance spectrum, or by mass spectrometry.
Data Presentation
The following tables present hypothetical data for a typical protein labeling experiment. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Reaction Conditions for Protein Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| Molar Ratio (Label:Protein) | 10:1 | 20:1 | 50:1 |
| Reaction pH | 8.0 | 8.5 | 9.0 |
| Reaction Time | 2 hours | 4 hours | 4 hours |
| Temperature | Room Temp | 4°C | 4°C |
Table 2: Hypothetical Degree of Labeling (DOL) Results
| Condition | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| Condition 1 | 1.5 | 15% |
| Condition 2 | 3.2 | 16% |
| Condition 3 | 6.8 | 13.6% |
Visualizations
Diagram 1: Chemical Reaction of 2,5-Dimethoxyphenyl Isothiocyanate with a Primary Amine
Caption: Reaction of 2,5-Dimethoxyphenyl isothiocyanate with a protein's primary amine.
Diagram 2: Experimental Workflow for Protein Labeling
References
Application Notes and Protocols: 2,5-Dimethoxyphenyl Isothiocyanate as a Novel Fluorescent Probe for Proteins
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a theoretical guide based on the known reactivity of isothiocyanates and the general principles of fluorescence spectroscopy. To date, there is no published scientific literature validating the use of 2,5-Dimethoxyphenyl Isothiocyanate as a fluorescent probe. The experimental details provided are hypothetical and would require empirical validation.
Introduction
Fluorescent labeling of proteins is a critical technique in biological research, enabling the visualization, tracking, and quantification of proteins in various experimental settings. Isothiocyanates are a class of amine-reactive compounds that are commonly used to covalently attach a fluorescent dye to a protein of interest. The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2) present on the protein, such as the N-terminus and the epsilon-amino group of lysine residues, to form a stable thiourea linkage.
This document outlines the potential application of 2,5-Dimethoxyphenyl Isothiocyanate as a novel fluorescent probe for proteins. While its fluorescent properties have not been characterized in the literature, its structure suggests it may possess intrinsic fluorescence that could be harnessed for protein labeling applications.
Chemical Properties
| Property | Value |
| Chemical Name | 2,5-Dimethoxyphenyl isothiocyanate |
| Synonyms | 2-isothiocyanato-1,4-dimethoxybenzene |
| CAS Number | 40532-06-7 |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol |
Hypothetical Spectral Properties
The following table presents hypothetical spectral properties for 2,5-Dimethoxyphenyl Isothiocyanate and its protein conjugate. These values are speculative and would need to be determined experimentally. The dimethoxyphenyl group is known to exhibit fluorescence, and its spectral characteristics could be influenced by conjugation to a protein.
| Parameter | 2,5-Dimethoxyphenyl Isothiocyanate (Free Dye) | Protein-Conjugated Dye |
| Excitation Maximum (λex) | ~310 nm | ~325 nm |
| Emission Maximum (λem) | ~380 nm | ~400 nm |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | ~7,500 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 | ~0.3 |
Experimental Protocols
Protein Labeling with 2,5-Dimethoxyphenyl Isothiocyanate
This protocol describes a general procedure for the covalent labeling of proteins with 2,5-Dimethoxyphenyl Isothiocyanate. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
2,5-Dimethoxyphenyl Isothiocyanate
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer.
-
-
Probe Preparation:
-
Prepare a 10 mg/mL stock solution of 2,5-Dimethoxyphenyl Isothiocyanate in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Slowly add the desired amount of the 2,5-Dimethoxyphenyl Isothiocyanate stock solution to the protein solution while gently stirring. A molar ratio of 10-20 moles of the probe to 1 mole of protein is a good starting point.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 100-200 mM to stop the reaction by consuming any unreacted isothiocyanate.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted probe and byproducts by gel filtration chromatography or dialysis.
-
For gel filtration, use a resin with an appropriate exclusion limit for the protein of interest, equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the predicted absorbance maximum of the dye (e.g., ~325 nm).
-
Cellular Imaging with Labeled Proteins
This protocol provides a general workflow for using a protein labeled with 2,5-Dimethoxyphenyl Isothiocyanate for cellular imaging.
Materials:
-
Cells of interest cultured on coverslips or in imaging dishes
-
Labeled protein solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filters for UV excitation and blue emission.
Procedure:
-
Cell Preparation:
-
Seed cells on coverslips or imaging dishes and culture until they reach the desired confluency.
-
-
Labeling:
-
Wash the cells twice with PBS.
-
Incubate the cells with the labeled protein solution at a suitable concentration (to be determined empirically, typically in the µg/mL range) in an appropriate buffer or cell culture medium for 1-2 hours at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove any unbound labeled protein.
-
-
Fixation (Optional):
-
For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation at ~325 nm and emission at ~400 nm).
-
Visualizations
Caption: Workflow for fluorescently labeling proteins.
Caption: Hypothetical signaling pathway investigation.
Application Notes and Protocols for Peptide Derivatization with 2,5-Dimethoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal derivatization of peptides is a critical technique in proteomics, protein chemistry, and drug development. It is instrumental for applications such as peptide sequencing, protein identification, and the characterization of post-translational modifications. The Edman degradation, a classic method for stepwise sequencing of amino acids from the N-terminus of a peptide, utilizes an isothiocyanate reagent to label the terminal amino group. While phenyl isothiocyanate (PITC) is the most commonly used reagent, derivatives of PITC, such as 2,5-Dimethoxyphenyl isothiocyanate, offer alternative properties that can be advantageous in specific analytical workflows.
This document provides a detailed protocol for the derivatization of peptides using 2,5-Dimethoxyphenyl isothiocyanate. The protocol is adapted from established methods for PITC and other isothiocyanate reagents and serves as a comprehensive guide for researchers.
Principle of the Method
The derivatization of a peptide with 2,5-Dimethoxyphenyl isothiocyanate follows the fundamental principles of the Edman degradation chemistry. The process involves three primary stages:
-
Coupling: Under alkaline conditions, the 2,5-Dimethoxyphenyl isothiocyanate molecule reacts with the free N-terminal α-amino group of the peptide. This reaction forms a stable 2,5-dimethoxyphenylthiocarbamoyl (DMPTC)-peptide derivative. The electron-donating methoxy groups on the phenyl ring are expected to enhance the reactivity of the isothiocyanate group.
-
Cleavage: In the presence of a strong acid, typically anhydrous trifluoroacetic acid (TFA), the DMPTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain. This cleavage results in the formation of an anilinothiazolinone (ATZ)-amino acid derivative, leaving the remaining peptide intact with a newly exposed N-terminus.
-
Conversion and Identification: The unstable ATZ-amino acid derivative is then converted to a more stable 2,5-dimethoxyphenylthiohydantoin (DMPTH)-amino acid. This stable derivative can be subsequently identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The cycle can be repeated to sequence the subsequent amino acids in the peptide.
Experimental Protocols
This section provides detailed methodologies for the derivatization of peptides with 2,5-Dimethoxyphenyl isothiocyanate in solution.
Protocol 1: In-Solution Peptide Derivatization
Materials and Reagents:
-
Peptide sample
-
2,5-Dimethoxyphenyl isothiocyanate (DMPITC)
-
Coupling Buffer: 50 mM Sodium Bicarbonate buffer, pH 9.0 (or similar alkaline buffer like Borate buffer)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO), anhydrous (optional, as a co-solvent)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ethyl acetate, HPLC grade
-
Nitrogen gas, high purity
-
Deionized water, 18 MΩ·cm
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Peptide Sample Preparation:
-
Dissolve the purified peptide sample in the Coupling Buffer to a final concentration of 1-10 nmol/µL.
-
Ensure the peptide sample is free of primary and secondary amine-containing contaminants.
-
-
Derivatization Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of 2,5-Dimethoxyphenyl isothiocyanate in acetonitrile or a mixture of acetonitrile and DMSO.
-
-
Coupling Reaction:
-
In a microcentrifuge tube, combine 10 µL of the peptide solution with 20 µL of the DMPITC solution. This provides a significant molar excess of the derivatizing reagent.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at 50°C for 30 minutes. The slightly elevated temperature can help drive the reaction to completion.
-
-
Extraction of Excess Reagent:
-
After incubation, add 100 µL of ethyl acetate to the reaction mixture.
-
Vortex vigorously for 1 minute to extract unreacted DMPITC and byproducts into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully remove and discard the upper organic layer.
-
Repeat the extraction step two more times to ensure complete removal of excess reagent.
-
-
Drying:
-
Dry the remaining aqueous phase containing the derivatized peptide in a vacuum concentrator.
-
-
Cleavage:
-
To the dried DMPTC-peptide, add 20 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubate at 50°C for 10 minutes to cleave the N-terminal amino acid derivative.
-
Dry the sample completely under a stream of nitrogen gas or in a vacuum concentrator.
-
-
Conversion:
-
To the dried residue, add 30 µL of 25% aqueous TFA.
-
Incubate at 50°C for 30 minutes to convert the ATZ-amino acid to the more stable DMPTH-amino acid.
-
Dry the sample in a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried DMPTH-amino acid sample in a suitable solvent (e.g., 20-50 µL of acetonitrile/water with 0.1% TFA) for HPLC or LC-MS analysis.
-
The remaining peptide (n-1) can be subjected to another round of derivatization for further sequencing.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for peptide derivatization with isothiocyanates. Note that these values are based on protocols for PITC and may require optimization for 2,5-Dimethoxyphenyl isothiocyanate.
Table 1: Reaction Conditions for Peptide Derivatization
| Parameter | Recommended Condition | Notes |
| pH | 8.5 - 9.5 | Alkaline conditions are necessary to deprotonate the N-terminal amino group, making it nucleophilic. |
| Temperature | 37°C - 50°C | Higher temperatures can increase the reaction rate but may also lead to side reactions or peptide degradation. |
| Reaction Time | 20 - 60 minutes | Reaction progress should be monitored if possible to determine the optimal time. |
| Solvent | Aqueous buffer with an organic co-solvent (e.g., ACN, DMSO) | Co-solvents are often required to dissolve both the peptide and the isothiocyanate reagent. |
| Molar Ratio (DMPITC:Peptide) | 10:1 to 50:1 | A significant excess of the derivatizing reagent ensures complete labeling of the peptide. |
Table 2: HPLC Analysis Parameters for DMPTH-Amino Acids
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Linear gradient from 5% to 60% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~269 nm (predicted for the DMPTH chromophore) |
| Injection Volume | 10 - 20 µL |
Table 3: Mass Spectrometry Parameters for DMPTH-Amino Acid Identification
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 800 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy (for MS/MS) | 15 - 30 eV |
Mandatory Visualization
Application Notes and Protocols: 2,5-Dimethoxyphenyl Isothiocyanate in Peptide Sequencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of peptide and protein sequences is fundamental in biological research and therapeutic development. The Edman degradation, a cornerstone of N-terminal sequencing, traditionally employs phenyl isothiocyanate (PITC) to sequentially identify amino acid residues. This document explores the theoretical application of a substituted analog, 2,5-dimethoxyphenyl isothiocyanate, in peptide sequencing. While not a standard reagent, its structural properties suggest potential modifications to the standard Edman degradation protocol, particularly in the detection of derivatized amino acids. This document provides a detailed protocol for the standard Edman degradation using PITC and discusses the anticipated, though not experimentally validated, implications of using 2,5-dimethoxyphenyl isothiocyanate.
Introduction to Isothiocyanates in Peptide Sequencing
N-terminal peptide sequencing by Edman degradation is a well-established method for determining the amino acid sequence of a polypeptide chain from its N-terminus. The process involves a stepwise removal and identification of N-terminal amino acids. The key reagent in this process is an isothiocyanate, most commonly phenyl isothiocyanate (PITC).[1][2][3]
The Edman degradation consists of three main steps:
-
Coupling: The N-terminal amino group of the peptide reacts with PITC under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).
-
Cleavage: Under acidic conditions, the PTC-peptide is cleaved, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.
While PITC is the most common reagent, various substituted phenyl isothiocyanates have been explored to enhance detection sensitivity or alter the properties of the resulting PTH-amino acid derivatives, particularly for mass spectrometry-based detection.[4]
Theoretical Application of 2,5-Dimethoxyphenyl Isothiocyanate
Currently, there is a lack of published data on the specific use of 2,5-dimethoxyphenyl isothiocyanate for peptide sequencing. However, based on the known chemistry of Edman degradation and the effects of other substituted isothiocyanates, we can theorize its potential characteristics.
The addition of two methoxy groups to the phenyl ring is expected to influence the following:
-
Reactivity: The electron-donating nature of the methoxy groups might slightly alter the electrophilicity of the isothiocyanate carbon, potentially affecting the kinetics of the coupling reaction.
-
Solubility: The methoxy groups could increase the solubility of the reagent and the resulting PTH-amino acid derivative in certain organic solvents, which might be advantageous during the extraction and analysis steps.
-
Detection: The dimethoxy-substituted phenyl ring will act as a chromophore, similar to the phenyl group in PITC, allowing for UV detection of the resulting PTH-amino acid. The substitution may shift the absorption maximum and alter the molar absorptivity, potentially impacting detection sensitivity. For mass spectrometry, the increased mass of the derivative is a key difference.
Experimental Protocols
The following protocol details the standard manual Edman degradation procedure using PITC. This protocol can serve as a baseline for any theoretical application or future experimental validation of 2,5-dimethoxyphenyl isothiocyanate.
Materials
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine in specific ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Step-by-Step Protocol
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer within a reaction tube.
-
Add the PITC solution to the peptide solution.
-
Incubate the reaction mixture, typically at around 45-55°C for 30-60 minutes, to form the PTC-peptide.
-
Dry the sample completely under a stream of nitrogen gas.
-
-
Washing:
-
Wash the dried PTC-peptide with a non-polar solvent like heptane/ethyl acetate to remove excess PITC and by-products.
-
Centrifuge and discard the supernatant.
-
Repeat the washing step.
-
Dry the washed PTC-peptide thoroughly.
-
-
Cleavage:
-
Add anhydrous trifluoroacetic acid (TFA) to the dried PTC-peptide.
-
Incubate to facilitate the cleavage of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Dry the sample under nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid derivative with an organic solvent (e.g., heptane or ethyl acetate). The remaining peptide remains in the tube.
-
Transfer the solvent containing the ATZ-amino acid to a new tube.
-
Dry the extracted ATZ-amino acid.
-
-
Conversion:
-
Add an aqueous acid (e.g., 1 N HCl) to the dried ATZ-amino acid.
-
Incubate at an elevated temperature (e.g., 60-80°C) to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Dry the resulting PTH-amino acid.
-
-
Analysis:
-
Reconstitute the PTH-amino acid in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a UV detector and a C18 column.
-
Identify the PTH-amino acid by comparing its retention time to that of known PTH-amino acid standards.
-
-
Next Cycle:
-
The remaining peptide from step 4 can be subjected to the next cycle of Edman degradation, starting from the coupling reaction.
-
Data Presentation
Should 2,5-dimethoxyphenyl isothiocyanate be used, the resulting data would be compared to the well-established data for PITC. The following tables provide a template for how such comparative data could be structured.
Table 1: Theoretical Properties of Isothiocyanate Reagents
| Property | Phenyl Isothiocyanate (PITC) | 2,5-Dimethoxyphenyl Isothiocyanate (Theoretical) |
| Molecular Weight | 135.19 g/mol | 195.24 g/mol |
| Reactivity | Standard | Potentially altered due to electronic effects |
| Solubility | Soluble in organic solvents | Potentially enhanced solubility in some solvents |
| UV Absorbance | Chromophore present | Chromophore present, potential shift in λmax |
Table 2: Expected Mass of Derivatized Amino Acids (PTH vs. DMP-PTH)
| Amino Acid | PITC-derivative (PTH) Mass (Da) | 2,5-Dimethoxyphenyl Isothiocyanate-derivative Mass (Da) |
| Glycine | 192.2 | 252.3 |
| Alanine | 206.3 | 266.3 |
| Valine | 234.3 | 294.4 |
| Leucine | 248.4 | 308.4 |
| Isoleucine | 248.4 | 308.4 |
| Proline | 232.3 | 292.3 |
| Phenylalanine | 282.4 | 342.4 |
| Tryptophan | 321.4 | 381.5 |
| Tyrosine | 298.4 | 358.4 |
| Aspartic Acid | 249.3 | 309.3 |
| Glutamic Acid | 263.3 | 323.3 |
| Asparagine | 248.3 | 308.3 |
| Glutamine | 262.3 | 322.3 |
| Histidine | 272.3 | 332.3 |
| Lysine | 263.4 | 323.4 |
| Arginine | 291.4 | 351.4 |
| Serine | 222.3 | 282.3 |
| Threonine | 236.3 | 296.3 |
| Cysteine | 238.3 | 298.4 |
| Methionine | 266.4 | 326.5 |
Visualizations
Workflow for Edman Degradation
Caption: General workflow of the Edman degradation cycle.
Chemical Pathway of Edman Degradation
Caption: Chemical transformations in Edman degradation.
Conclusion
While 2,5-dimethoxyphenyl isothiocyanate is not a conventional reagent for peptide sequencing, its potential application can be inferred from the established principles of Edman degradation. Any practical use would necessitate experimental validation to determine its reactivity, the stability of its derivatives, and its specific analytical characteristics. The provided protocols for the standard PITC-based Edman degradation offer a robust starting point for such investigations. Researchers interested in developing novel sequencing reagents may find the theoretical considerations presented here to be a useful guide for further exploration.
References
Application Notes and Protocols for 2,5-Dimethoxyphenyl Isothiocyanate in Edman Degradation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal protein sequencing by Edman degradation is a cornerstone technique for protein characterization, identity confirmation, and quality control in research and drug development. The method relies on the sequential cleavage of amino acid residues from the N-terminus of a polypeptide chain and their subsequent identification. The choice of the isothiocyanate reagent is critical to the success of this method. While phenyl isothiocyanate (PITC) is the most commonly used reagent, the exploration of substituted analogs offers potential advantages in terms of reactivity, sensitivity, and the chromatographic properties of the resulting amino acid derivatives.
This document provides detailed application notes and protocols for the use of 2,5-Dimethoxyphenyl isothiocyanate (DMPITC) in Edman degradation chemistry. The two methoxy groups on the phenyl ring are electron-donating, which is expected to influence the reactivity of the isothiocyanate group and the spectral properties of the resulting 2,5-dimethoxyphenylthiohydantoin (DMPTH) amino acid derivatives. These notes are intended to guide researchers in the application of this reagent and to provide a framework for the development of optimized protocols.
Principle of the Method
The Edman degradation using 2,5-Dimethoxyphenyl isothiocyanate follows the classical three-step cyclical process:
-
Coupling: Under alkaline conditions, the DMPITC reagent reacts with the free N-terminal amino group of the peptide to form a 2,5-dimethoxyphenylthiocarbamoyl (DMPTC)-peptide derivative.
-
Cleavage: In the presence of a strong anhydrous acid, the DMPTC-derivatized N-terminal amino acid is cleaved from the peptide chain, yielding an anilinothiazolinone (ATZ) derivative and the original peptide shortened by one residue.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable 2,5-dimethoxyphenylthiohydantoin (DMPTH)-amino acid. This derivative is then identified using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time with that of known standards. This cycle is repeated to determine the amino acid sequence.
Theoretical Advantages of 2,5-Dimethoxyphenyl Isothiocyanate
While direct comparative studies are limited in the available literature, the presence of two electron-donating methoxy groups on the phenyl ring of DMPITC may offer the following potential advantages over the standard PITC reagent:
-
Modified Reactivity: The electron-donating nature of the methoxy groups could potentially increase the nucleophilicity of the nitrogen atom in the isothiocyanate group, which may alter the kinetics of the coupling reaction.
-
Altered Chromatographic Properties: The increased polarity and molecular weight of the resulting DMPTH-amino acid derivatives could lead to different retention times in reverse-phase HPLC compared to the corresponding PTH-amino acids. This might offer improved resolution for certain amino acid derivatives.
-
Enhanced UV Absorbance: The dimethoxy substitution is likely to shift the UV absorbance maxima of the DMPTH derivatives, which could potentially lead to enhanced detection sensitivity at specific wavelengths.
Data Presentation
Table 1: Physicochemical Properties of 2,5-Dimethoxyphenyl Isothiocyanate
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂S | [1] |
| Molecular Weight | 195.24 g/mol | [1][2] |
| CAS Number | 40532-06-7 | [1][2] |
| Appearance | (Not specified, likely a solid or oil) | - |
| Purity | (Specify as per supplier) | - |
| Solubility | (To be determined in relevant solvents) | - |
Table 2: Hypothetical HPLC Retention Times of DMPTH-Amino Acids
(Note: These are hypothetical values and need to be determined experimentally. The elution order may differ from PTH-amino acids.)
| DMPTH-Amino Acid | Retention Time (min) |
| DMPTH-Asp | (To be determined) |
| DMPTH-Glu | (To be determined) |
| DMPTH-Asn | (To be determined) |
| DMPTH-Gln | (To be determined) |
| DMPTH-Ser | (To be determined) |
| DMPTH-Thr | (To be determined) |
| DMPTH-Gly | (To be determined) |
| DMPTH-Ala | (To be determined) |
| DMPTH-Pro | (To be determined) |
| DMPTH-Val | (To be determined) |
| DMPTH-Met | (To be determined) |
| DMPTH-Ile | (To be determined) |
| DMPTH-Leu | (To be determined) |
| DMPTH-Phe | (To be determined) |
| DMPTH-Tyr | (To be determined) |
| DMPTH-Trp | (To be determined) |
| DMPTH-Cys | (To be determined) |
| DMPTH-Lys | (To be determined) |
| DMPTH-His | (To be determined) |
| DMPTH-Arg | (To be determined) |
Experimental Protocols
The following are generalized protocols for the use of 2,5-Dimethoxyphenyl isothiocyanate in manual or automated Edman degradation. It is crucial to note that these protocols are based on standard Edman chemistry and will likely require optimization for reaction times, temperatures, and reagent concentrations when using DMPITC.
Protocol 1: N-Terminal Derivatization (Coupling)
Objective: To covalently label the N-terminal amino acid of a peptide with 2,5-Dimethoxyphenyl isothiocyanate.
Materials:
-
Purified peptide sample (10-100 picomoles)
-
Coupling Buffer: 50 mM Borate buffer, pH 8.5, in 50% (v/v) acetonitrile
-
2,5-Dimethoxyphenyl isothiocyanate (DMPITC) solution: 50 mM in acetonitrile
-
Nitrogen gas or vacuum centrifuge
Procedure:
-
Sample Preparation: Dissolve the purified peptide sample in 50 µL of Coupling Buffer.
-
Reagent Addition: Add a 10-fold molar excess of the 50 mM DMPITC solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 40°C. Optimization of incubation time and temperature may be required.
-
Drying: Dry the sample completely under a stream of nitrogen gas or using a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
Objective: To cleave the derivatized N-terminal amino acid from the peptide chain.
Materials:
-
Dried DMPTC-peptide from Protocol 1
-
Anhydrous trifluoroacetic acid (TFA)
-
Extraction Solvent: n-butyl chloride or other suitable non-polar organic solvent
Procedure:
-
Acid Addition: Add 20 µL of anhydrous TFA to the dried sample.
-
Incubation: Incubate the reaction mixture at 50°C for 15 minutes. Optimization of incubation time and temperature is recommended.
-
Extraction: After incubation, add 100 µL of the Extraction Solvent to the reaction tube. Vortex thoroughly to extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative into the organic phase.
-
Separation: Centrifuge the tube to separate the phases. Carefully transfer the upper organic phase containing the ATZ derivative to a new tube.
-
Drying: Dry the extracted organic phase under a stream of nitrogen gas or in a vacuum centrifuge. The remaining aqueous phase contains the shortened peptide for the next cycle of degradation.
Protocol 3: Conversion to DMPTH-Amino Acid and HPLC Analysis
Objective: To convert the unstable ATZ-amino acid to a stable DMPTH-amino acid for identification by HPLC.
Materials:
-
Dried ATZ-amino acid derivative from Protocol 2
-
Conversion Solution: 25% (v/v) aqueous TFA
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
HPLC Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
DMPTH-amino acid standards
Procedure:
-
Conversion: Add 20 µL of the Conversion Solution to the dried ATZ-amino acid derivative. Incubate at 50°C for 20 minutes.
-
Drying: Dry the sample completely in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried DMPTH-amino acid derivative in a suitable volume (e.g., 20-50 µL) of the initial HPLC mobile phase.
-
HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Separate the DMPTH-amino acid using a suitable gradient of Solvent A and Solvent B.
-
Identification: Monitor the elution profile at a suitable wavelength (to be determined, likely around 269 nm). Identify the DMPTH-amino acid by comparing its retention time to that of the prepared DMPTH-amino acid standards.
Visualizations
Edman Degradation Workflow with DMPITC
Caption: Workflow of Edman degradation using 2,5-Dimethoxyphenyl isothiocyanate.
Logical Relationship of Edman Degradation Steps
Caption: Logical flow of the cyclical Edman degradation process.
References
Application of 2,5-Dimethoxyphenyl Isothiocyanate in Mass Spectrometry: A Practical Guide
A Note on 2,5-Dimethoxyphenyl Isothiocyanate: Extensive literature searches for the direct application of 2,5-Dimethoxyphenyl isothiocyanate in mass spectrometry did not yield specific protocols or detailed application notes. This suggests that its use in this context is not widely documented. However, the isothiocyanate functional group is well-known for its utility in derivatizing peptides and proteins for mass spectrometric analysis.
Therefore, this document provides detailed application notes and protocols for a closely related and extensively used reagent, Phenyl Isothiocyanate (PITC) . The principles and procedures outlined here are expected to be broadly applicable to other isothiocyanates, including 2,5-Dimethoxyphenyl isothiocyanate, with potential adjustments for reactivity and hydrophobicity.
Application Notes: Phenyl Isothiocyanate (PITC) in Mass Spectrometry
Phenyl isothiocyanate is a widely used reagent in protein and peptide analysis for mass spectrometry. Its primary application is the derivatization of the N-terminal α-amino group of peptides and the ε-amino group of lysine residues. This chemical modification offers several advantages for mass spectrometric analysis.
Key Applications:
-
Protein Sequencing: PITC is the cornerstone of Edman degradation chemistry, a method for sequencing amino acids in a peptide. While largely superseded by mass spectrometry-based sequencing, the derivatization principle remains relevant.
-
Improved Ionization Efficiency: The addition of the phenylthiocarbamoyl (PTC) group increases the hydrophobicity of peptides, which can enhance their ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Controlled Fragmentation: Derivatization with PITC can influence the fragmentation pattern of peptides in tandem mass spectrometry (MS/MS). The PTC group can direct fragmentation, leading to the generation of specific and predictable fragment ions, which aids in peptide identification and sequencing. For instance, N-terminal derivatization can promote the formation of b-ions.
-
Quantitative Proteomics: Isotopic variants of PITC can be used for relative and absolute quantification of proteins and peptides. By labeling different samples with light and heavy isotopic versions of the reagent, the relative abundance of peptides can be determined from the mass shift in the mass spectrometer.
Chemical Reaction:
PITC reacts with the primary amino groups of peptides in a basic environment to form a phenylthiocarbamoyl (PTC) derivative.
Experimental Protocols
Protocol 1: Derivatization of Peptides with PITC for LC-MS/MS Analysis
This protocol describes the derivatization of a peptide digest sample with PITC prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Peptide sample (e.g., tryptic digest of a protein)
-
Phenyl isothiocyanate (PITC)
-
Coupling buffer: 50% acetonitrile, 20 mM triethylamine (TEA) in water, pH adjusted to ~9.5 with acetic acid
-
Derivatization solution: 5% (v/v) PITC in pyridine
-
Quenching solution: 5% (v/v) acetic acid in water
-
Solvent A for LC: 0.1% formic acid in water
-
Solvent B for LC: 0.1% formic acid in acetonitrile
-
Reversed-phase C18 column for desalting (e.g., ZipTip)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Lyophilize the peptide digest to dryness.
-
Reconstitute the peptide sample in 20 µL of coupling buffer.
-
-
Derivatization Reaction:
-
Add 20 µL of the derivatization solution to the peptide sample.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
Add 10 µL of the quenching solution to stop the reaction.
-
Vortex the mixture.
-
-
Sample Cleanup:
-
Lyophilize the sample to remove the volatile reagents.
-
Reconstitute the sample in 100 µL of 0.1% trifluoroacetic acid (TFA) in water.
-
Desalt the derivatized peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.
-
Elute the derivatized peptides with 50% acetonitrile, 0.1% TFA.
-
Lyophilize the eluted peptides.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized peptides in a suitable volume of Solvent A for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Analyze the sample using a suitable gradient and MS/MS method optimized for PTC-derivatized peptides.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a mass spectrometry experiment using an isothiocyanate-based derivatization strategy for relative quantification.
| Peptide Sequence | Unlabeled Mass (Da) | Labeled Mass (Da) | Fold Change (Sample A vs. B) | p-value |
| VGYVSGWG | 834.4 | 969.4 | 2.5 | 0.012 |
| FESNFNTQATNR | 1386.6 | 1521.6 | 0.8 | 0.254 |
| YLYEIAR | 899.5 | 1034.5 | 3.1 | 0.005 |
| KVPQVSTPTLVEVSR | 1653.9 | 1923.9 | 1.2 | 0.678 |
Note: The mass increase upon derivatization with PITC is 135.05 Da per primary amine.
Mandatory Visualization
Below are diagrams illustrating the key workflows and relationships described in these application notes.
Caption: Experimental workflow for peptide derivatization with PITC.
Caption: Reaction of PITC with a peptide's N-terminus.
Application Notes: Labeling of Primary Amines with 2,5-Dimethoxyphenyl isothiocyanate
Introduction
2,5-Dimethoxyphenyl isothiocyanate (DMP-ITC) is an amine-reactive labeling reagent. The isothiocyanate group (–N=C=S) reacts with primary amino groups, such as those on the N-terminus of proteins or the side chain of lysine residues, to form a stable thiourea bond.[1] This covalent modification allows for the introduction of the dimethoxyphenyl group onto biomolecules, which can be useful for a variety of applications in research and drug development, including altering the hydrophobicity of a molecule or serving as a chemical handle for further modifications. The electron-donating methoxy groups on the phenyl ring influence the reactivity of the isothiocyanate moiety.
These application notes provide a general framework for the use of DMP-ITC in labeling primary amines in proteins and peptides, along with protocols for the labeling reaction and subsequent analysis.
Principle of Reaction
The labeling reaction is a nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on pH, as the amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a buffer with a pH between 8.0 and 9.5.
Quantitative Data Summary
Due to the limited specific data available for 2,5-Dimethoxyphenyl isothiocyanate, the following table provides generalized, expected outcomes based on typical isothiocyanate labeling reactions.[2][3] Researchers must perform optimization experiments to determine the precise efficiency for their specific protein or peptide of interest.
| Parameter | Condition | Expected Outcome/Consideration |
| pH | 7.0 - 9.5 | Efficiency increases with pH as more primary amines are deprotonated. A common starting point is pH 8.5. |
| Temperature | 4°C to 25°C | Room temperature (25°C) reactions are faster. 4°C may be used for sensitive proteins over a longer incubation period.[2] |
| Molar Ratio (DMP-ITC:Protein) | 5:1 to 20:1 | A molar excess of DMP-ITC is required to drive the reaction. The optimal ratio depends on the number of accessible amines on the protein and must be determined empirically. |
| Reaction Time | 1 to 4 hours | Reaction is typically complete within a few hours at room temperature. Longer times may be needed at 4°C. |
| Solvent | Aqueous Buffer (e.g., Carbonate, Borate) | The buffer must be free of primary amines (e.g., Tris). DMP-ITC should be dissolved in an organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.[1] |
Experimental Protocols
Protocol 1: Labeling of a Protein with DMP-ITC
This protocol provides a general procedure for conjugating DMP-ITC to a protein containing accessible primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
2,5-Dimethoxyphenyl isothiocyanate (DMP-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) for removing excess label
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DMP-ITC Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of DMP-ITC in anhydrous DMSO.
-
Reaction Setup:
-
Adjust the protein solution to pH 8.5 by adding the Reaction Buffer.
-
Calculate the required volume of DMP-ITC stock solution to achieve the desired molar ratio (e.g., 10:1 DMP-ITC:protein).
-
Slowly add the DMP-ITC stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted DMP-ITC and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Determination of Labeling Efficiency (Degree of Labeling)
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of DMP-ITC molecules conjugated per protein molecule. This can be estimated using UV-Vis spectrophotometry.
Procedure:
-
Spectra Measurement: Measure the UV-Vis absorbance spectrum of the purified, labeled protein from 250 nm to 400 nm.
-
Absorbance Readings: Record the absorbance at 280 nm (A_280) and at the absorbance maximum of DMP-ITC (approximately 290-310 nm, this must be determined empirically for the conjugate). For this example, we assume a peak at ~300 nm (A_300).
-
Calculations:
-
The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
The concentration of the conjugated label is determined from its absorbance at its maximum wavelength.
Note: The molar extinction coefficients (ε) for both the protein at 280 nm and for DMP-ITC at its absorbance maximum and at 280 nm are required for this calculation. These may need to be determined experimentally.
-
Visualizations
Caption: Experimental workflow for labeling a primary amine-containing protein with 2,5-Dimethoxyphenyl isothiocyanate (DMP-ITC).
References
Application Notes and Protocols: N-Terminal Protein Modification using 2,5-Dimethoxyphenyl isothiocyanate (DMP-NCS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of antibody-drug conjugates (ADCs), the attachment of imaging agents, and the study of protein function. The protein N-terminus, being a unique site in most proteins, presents an ideal target for achieving homogenous conjugation. Isothiocyanates are a class of reagents that react efficiently with primary amines, such as the α-amine of a protein's N-terminus, under mild aqueous conditions to form a stable thiourea linkage.[1][2]
This document provides detailed protocols for the use of 2,5-Dimethoxyphenyl isothiocyanate (DMP-NCS), a specific isothiocyanate derivative, for the selective modification of N-terminal amines on proteins and peptides. The dimethoxyphenyl group can serve as a stable tag or be further functionalized depending on the research objective. These protocols cover the modification reaction, purification of the conjugate, and analytical methods for characterization.
Reaction Mechanism
The modification chemistry relies on the nucleophilic attack of the unprotonated N-terminal α-amino group on the electrophilic carbon atom of the isothiocyanate group of DMP-NCS. This concerted reaction proceeds efficiently in an aqueous environment, typically at a slightly alkaline pH, to yield a stable N-terminal 2,5-dimethoxyphenylthiourea conjugate.[1]
Caption: Reaction of a protein N-terminus with DMP-NCS to form a stable thiourea linkage.
Experimental Protocols
General Experimental Workflow
The overall process involves dissolving the target protein in a suitable buffer, adding the DMP-NCS reagent, allowing the reaction to proceed, and subsequently purifying the modified protein from excess reagents and by-products. Characterization is typically performed using mass spectrometry to confirm successful conjugation.
References
Troubleshooting & Optimization
Technical Support Center: 2,5-Dimethoxyphenyl Isothiocyanate (DMPITC) Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing pH in 2,5-Dimethoxyphenyl isothiocyanate (DMPITC) labeling reactions. It includes frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the reaction between 2,5-Dimethoxyphenyl isothiocyanate and a protein?
A1: The labeling reaction occurs through a nucleophilic addition mechanism. The isothiocyanate group (-N=C=S) on DMPITC is electrophilic. It reacts with non-protonated primary amine groups (-NH2), such as the N-terminal α-amine and the ε-amine of lysine residues on the protein.[1][2] This reaction forms a stable thiourea bond, covalently attaching the dimethoxyphenyl group to the protein.[2]
Q2: Why is pH a critical parameter for DMPITC labeling reactions?
A2: The pH of the reaction buffer is a critical parameter because it dictates the protonation state of the target amine groups on the protein.[3] For the reaction to proceed, these amine groups must be in their deprotonated, nucleophilic (-NH2) form.[1] At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive ammonium form (-NH3+). A basic pH is required to shift the equilibrium towards the deprotonated state, thus enabling the reaction with the isothiocyanate.[1]
Q3: What is the optimal pH range for labeling proteins with 2,5-Dimethoxyphenyl isothiocyanate?
A3: For labeling primary amines on proteins, the optimal pH range is typically between 8.5 and 9.5.[1] Some protocols may recommend a pH as high as 10 to ensure complete deprotonation of all available amino groups.[1][4] It is important to note that protein stability can be compromised at very high pH values (>10), so the pH should be optimized for both labeling efficiency and protein integrity.[5]
Q4: Can DMPITC react with other amino acid residues besides lysine and the N-terminus?
A4: Yes, under certain conditions, isothiocyanates can react with other nucleophilic residues. The most notable is the thiol group (-SH) of cysteine residues. This reaction is more favorable at a slightly acidic to neutral pH (around 6.0-8.0) and results in the formation of a dithiocarbamate linkage.[1][3][4] Therefore, controlling the pH can provide some selectivity between labeling amines and thiols.[3]
Q5: Which buffers should be used for the labeling reaction, and which should be avoided?
A5: Buffers such as sodium carbonate, sodium bicarbonate, or borate at a pH between 8.5 and 9.5 are commonly used for isothiocyanate labeling reactions.[1] It is crucial to avoid buffers that contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5] These buffer components will compete with the target protein for reaction with the DMPITC, significantly reducing the labeling efficiency.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect pH of reaction buffer: The pH is too low, leaving primary amines protonated and non-reactive. | Verify the pH of your reaction buffer. It should ideally be in the range of 8.5-9.5. Prepare fresh buffer if necessary. |
| Presence of competing nucleophiles: The buffer (e.g., Tris, glycine) or other sample components contain primary or secondary amines.[5] | Dialyze the protein against a suitable amine-free buffer (e.g., carbonate or borate buffer) at the desired pH before starting the labeling reaction. | |
| Degraded DMPITC: Isothiocyanates can be sensitive to moisture and may hydrolyze over time. | Use a fresh vial of DMPITC or prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Protein Precipitation During Labeling | High concentration of organic solvent: The final concentration of DMSO or DMF used to dissolve DMPITC is too high. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%. |
| Protein instability at high pH: The protein may not be stable at the optimal pH for labeling. | Perform a pH stability test for your protein. If it is unstable at pH > 9, you may need to perform the labeling at a slightly lower pH (e.g., 8.0-8.5) for a longer duration. | |
| Over-labeling: A high degree of labeling can alter the protein's physical properties, leading to aggregation. | Reduce the molar excess of DMPITC to protein in the reaction. Optimize the ratio to achieve the desired degree of labeling without causing precipitation. | |
| Inconsistent Labeling Results | Fluctuations in reaction conditions: Minor variations in pH, temperature, or reaction time can lead to variability. | Standardize all reaction parameters. Use a calibrated pH meter, a temperature-controlled incubator/shaker, and precise timing for the reaction. |
| Inaccurate protein concentration: Incorrect estimation of the protein concentration leads to a suboptimal DMPITC-to-protein ratio. | Accurately determine the protein concentration using a reliable method (e.g., BCA assay) before setting up the reaction. |
Quantitative Data
The efficiency of the labeling reaction is highly dependent on the pH. Below is a table illustrating the expected trend of relative labeling efficiency for a typical isothiocyanate at different pH values.
Note: This table presents representative data for isothiocyanate labeling of primary amines, as specific experimental data for 2,5-Dimethoxyphenyl isothiocyanate was not available. The optimal pH for a specific protein should be determined empirically.
| pH | Relative Labeling Efficiency (%) | Rationale |
| 6.5 | < 5% | Primary amines are mostly protonated (-NH3+) and non-nucleophilic. |
| 7.5 | ~20% | A small fraction of amines are deprotonated, allowing for slow reaction. |
| 8.5 | ~75% | A significant portion of amines are deprotonated, leading to efficient labeling. |
| 9.5 | 100% | The optimal pH for deprotonation of most primary amines, resulting in maximum reaction rate. |
| 10.5 | ~90% | While amines are fully deprotonated, the high pH may start to negatively impact protein stability or increase hydrolysis of the isothiocyanate. |
Experimental Protocols
Protocol 1: Standard DMPITC Labeling of a Protein
This protocol describes a general procedure for labeling a protein with 2,5-Dimethoxyphenyl isothiocyanate.
-
Buffer Exchange: Dialyze the protein solution (typically 1-10 mg/mL) against 100 mM sodium carbonate buffer (pH 9.0) overnight at 4°C to remove any interfering substances and to adjust the pH.
-
Prepare DMPITC Stock Solution: Immediately before use, dissolve DMPITC in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add a 10-fold molar excess of the DMPITC stock solution to the protein solution while gently stirring.
-
Ensure the final DMSO concentration is below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring, protected from light.
-
-
Removal of Unreacted DMPITC:
-
Stop the reaction and remove the unreacted DMPITC by gel filtration (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by UV-Vis spectrophotometry or mass spectrometry.
-
Confirm the integrity of the labeled protein using SDS-PAGE.
-
-
Storage: Store the labeled protein at 4°C or -20°C as appropriate for the specific protein.
Protocol 2: Optimization of pH for DMPITC Labeling
This protocol provides a method to determine the optimal pH for labeling a specific protein.
-
Prepare Buffers: Prepare a series of reaction buffers (e.g., 100 mM sodium carbonate/bicarbonate or borate) with different pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).
-
Aliquoting Protein: Prepare several identical aliquots of the protein solution in an amine-free buffer at a neutral pH.
-
pH Adjustment: For each aliquot, perform a buffer exchange into one of the prepared reaction buffers from step 1.
-
Parallel Labeling Reactions:
-
Set up parallel labeling reactions for each pH condition as described in "Protocol 1," ensuring that the molar ratio of DMPITC to protein and all other conditions are kept constant.
-
-
Analysis:
-
After the incubation period, remove the unreacted DMPITC from all samples.
-
Determine the degree of labeling for each sample.
-
Analyze the protein from each reaction for any signs of precipitation or degradation (e.g., by SDS-PAGE).
-
Visualizations
References
- 1. Polycyclic aromatic isothiocyanate compounds as fluorescent labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. old.57357.org [old.57357.org]
- 4. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: 2,5-Dimethoxyphenyl Isothiocyanate in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2,5-Dimethoxyphenyl isothiocyanate (2,5-DMOPITC) in peptide modification and analysis. While direct quantitative data for 2,5-DMOPITC is limited in published literature, the information provided herein is based on established principles of isothiocyanate chemistry and data from analogous compounds.
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
Symptoms:
-
Mass spectrometry (MS) analysis shows a high abundance of unlabeled peptide.
-
Low yield of the desired labeled peptide after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction buffer. | The reaction of isothiocyanates with primary amines (N-terminus and lysine side chains) is highly pH-dependent. The amino group must be in its deprotonated, nucleophilic state (-NH2). Ensure the reaction buffer is at a pH of 8.5-9.5. Buffers such as sodium bicarbonate or borate are commonly used.[1] |
| Degradation of 2,5-DMOPITC. | Isothiocyanates can be sensitive to moisture and light. Use a fresh bottle of 2,5-DMOPITC or a freshly prepared solution. Store the reagent under anhydrous and dark conditions. |
| Insufficient molar excess of 2,5-DMOPITC. | To drive the reaction to completion, a molar excess of the isothiocyanate is often required. Start with a 1.5 to 10-fold molar excess of 2,5-DMOPITC over the peptide.[1] The optimal ratio may need to be determined empirically. |
| Peptide or reagent solubility issues. | 2,5-DMOPITC, like many organic reagents, may have limited solubility in aqueous buffers. Peptides with hydrophobic residues can also be difficult to dissolve. Try dissolving the peptide and 2,5-DMOPITC separately in a minimal amount of a compatible organic co-solvent (e.g., DMSO or DMF) before mixing with the reaction buffer. |
| Sub-optimal reaction time and temperature. | Most labeling reactions are carried out at room temperature for 1-4 hours or overnight.[1] If the reaction is slow, consider increasing the temperature (e.g., to 37°C), but be aware that this may also increase the rate of side reactions. |
Problem: Presence of Multiple Labeled Species or Unexpected Adducts
Symptoms:
-
MS analysis reveals multiple peaks corresponding to the peptide with one, two, or more 2,5-DMOPITC adducts.
-
Detection of unexpected mass additions to the peptide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-selective labeling of multiple amine groups. | If your peptide contains multiple lysine residues in addition to the N-terminus, labeling at pH 8.5-9.5 will likely result in modification of all accessible primary amines. For site-specific N-terminal labeling, consider performing the reaction at a slightly lower pH (around 8.0-8.5), where the N-terminal α-amino group (pKa ~8.9) is more reactive than the lysine ε-amino group (pKa ~10.5).[1] |
| Reaction with cysteine residues. | Isothiocyanates can react with the thiol group of cysteine residues to form a dithiocarbamate adduct.[1] This reaction is generally favored at a lower pH (around 6.0-8.0).[2] The dithiocarbamate adduct is typically less stable than the thiourea bond formed with amines and can be reversible.[3] |
| Hydrolysis of 2,5-DMOPITC. | In aqueous solutions, isothiocyanates can hydrolyze to the corresponding amine. While this does not directly lead to peptide adducts, it reduces the concentration of the active reagent. |
Problem: Peptide Degradation or Truncation
Symptoms:
-
MS analysis shows a significant peak corresponding to the peptide minus its N-terminal amino acid.
-
Overall low recovery of the full-length peptide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Edman-type degradation. | This is a common side reaction, especially when labeling peptides on a solid support. The isothiocyanate-modified N-terminal amino acid can cyclize and be cleaved from the peptide under acidic conditions, such as during the final cleavage from the resin in solid-phase peptide synthesis (SPPS).[1] To minimize this, consider using a milder cleavage cocktail or reducing the cleavage time. For N-terminal labeling on-resin, it is recommended to insert a spacer (e.g., 6-aminohexanoic acid) between the N-terminal amino acid and the isothiocyanate to prevent this cyclization. |
| Instability of the peptide at high pH. | Some peptide sequences may be prone to degradation or side reactions (e.g., aspartimide formation) under the alkaline conditions required for efficient labeling. If this is suspected, try to perform the labeling at the lower end of the recommended pH range (e.g., pH 8.5) and for a shorter duration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on a peptide for 2,5-Dimethoxyphenyl isothiocyanate?
A1: The primary reactive sites are the non-protonated primary amines, which include the α-amino group at the N-terminus of the peptide and the ε-amino group of lysine side chains.[1] Under certain conditions, the thiol group of cysteine can also react.[1]
Q2: How do the methoxy groups on 2,5-DMOPITC affect its reactivity compared to phenyl isothiocyanate (PITC)?
A2: The two methoxy groups on the phenyl ring are electron-donating. This is expected to decrease the electrophilicity of the isothiocyanate carbon, potentially making 2,5-DMOPITC slightly less reactive than the unsubstituted phenyl isothiocyanate (PITC). Electron-withdrawing groups on the phenyl ring generally increase the reactivity of isothiocyanates.
Q3: What is the optimal pH for reacting 2,5-DMOPITC with peptides?
A3: For labeling primary amines (N-terminus and lysine), a basic pH in the range of 8.5-9.5 is required to ensure the amino groups are deprotonated and nucleophilic.[1] If selective N-terminal labeling is desired in the presence of lysine residues, a pH closer to 8.0-8.5 may provide better selectivity.[1] Reaction with cysteine is more favorable at a pH of 6.0-8.0.[2]
Q4: Are the adducts formed with 2,5-DMOPITC stable?
A4: The thiourea linkage formed between 2,5-DMOPITC and primary amines (N-terminus, lysine) is generally very stable.[3] The dithiocarbamate adduct formed with cysteine can be less stable, particularly under alkaline conditions, and may be reversible.[3]
Q5: How can I monitor the progress of my labeling reaction?
A5: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by reverse-phase HPLC (RP-HPLC) connected to a mass spectrometer (LC-MS). You should observe a decrease in the peak corresponding to the unlabeled peptide and an increase in the peak(s) corresponding to the labeled peptide(s).
Quantitative Data Summary
Table 1: Qualitative Reactivity of Isothiocyanates with Peptide Functional Groups
| Functional Group | Optimal pH Range | Product | Product Stability | Relative Reaction Rate |
| N-terminal α-amino | 8.5 - 9.5 | Thiourea | Stable | Fast |
| Lysine ε-amino | 9.0 - 10.0 | Thiourea | Stable | Moderate to Fast |
| Cysteine Thiol | 6.0 - 8.0 | Dithiocarbamate | Less Stable (Reversible) | Very Fast (at optimal pH) |
Note: The reactivity of 2,5-DMOPITC may be slightly lower than that of PITC due to the electron-donating nature of the methoxy groups.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Peptide with 2,5-DMOPITC in Solution
-
Peptide Solution Preparation: Dissolve the peptide in a suitable buffer at a concentration of 1-5 mg/mL. A common buffer is 50 mM sodium bicarbonate or sodium borate, pH 8.5-9.0. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMSO or DMF, and then diluted with the reaction buffer.
-
2,5-DMOPITC Solution Preparation: Prepare a stock solution of 2,5-DMOPITC in an anhydrous organic solvent such as DMF or DMSO (e.g., 10-50 mM). This solution should be prepared fresh.
-
Reaction: Add a 5- to 10-fold molar excess of the 2,5-DMOPITC solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 20% (v/v) to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight in the dark with gentle agitation.
-
Monitoring (Optional): Monitor the reaction progress by taking aliquots at various time points and analyzing by LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess 2,5-DMOPITC.
-
Purification: Purify the labeled peptide from excess reagent and unlabeled peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Protocol 2: Identification of Side Products by HPLC-MS
-
Sample Preparation: After the labeling reaction, acidify a small aliquot of the reaction mixture with 0.1% trifluoroacetic acid (TFA) to a pH of 2-3.
-
HPLC Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS data to identify the masses of the eluting species.
-
Expected masses to look for:
-
Unlabeled peptide
-
Singly labeled peptide (Peptide + 195.05 Da)
-
Doubly labeled peptide (Peptide + 390.10 Da), etc.
-
N-terminally truncated peptide (Peptide - mass of N-terminal residue)
-
Peptide with a dithiocarbamate adduct on cysteine (Peptide + 195.05 Da)
-
-
Perform tandem MS (MS/MS) on the parent ions of interest to confirm the site of modification. Fragmentation should reveal modified b- or y-ions.
-
Visualizations
Caption: Reaction pathways of 2,5-DMOPITC with peptide functional groups.
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Edman degradation side reaction and mitigation.
References
How to improve the yield of peptide conjugation with 2,5-Dimethoxyphenyl isothiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of peptides with 2,5-Dimethoxyphenyl isothiocyanate to improve reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between a peptide and 2,5-Dimethoxyphenyl isothiocyanate?
The conjugation reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 2,5-Dimethoxyphenyl isothiocyanate. This reaction forms a stable thiourea linkage. The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1]
Q2: Which functional groups on a peptide can react with 2,5-Dimethoxyphenyl isothiocyanate?
The primary targets for reaction are the non-protonated primary amines, which include the N-terminus and the lysine side chains.[1] Under certain conditions, the thiol group of cysteine can also react, but this is more favorable at a slightly lower pH (around 6-8) and the resulting dithiocarbamate product may be less stable than the thiourea bond formed with amines.[1]
Q3: What are the critical parameters to control for a successful conjugation reaction?
The most critical parameters to optimize are the pH of the reaction buffer, the molar ratio of 2,5-Dimethoxyphenyl isothiocyanate to the peptide, the reaction temperature, and the incubation time.[1]
Q4: Why is a basic pH necessary for the reaction?
A basic pH (typically in the range of 8.5-9.5) is crucial to ensure that the primary amino groups of the peptide are deprotonated and thus in their nucleophilic state (-NH2), which is required for the reaction to proceed efficiently.[1] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH. For complete labeling of all available amines, a pH above 9 is often recommended.[1]
Q5: How does the structure of 2,5-Dimethoxyphenyl isothiocyanate affect its reactivity and solubility?
The two methoxy groups on the phenyl ring are electron-donating, which may slightly decrease the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate. However, the reaction is still expected to proceed efficiently under standard conditions. The dimethoxy-substituted phenyl ring makes the molecule relatively hydrophobic, which can lead to solubility challenges in purely aqueous buffers.[1]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Q: My peptide is not being labeled, or the yield is very low. What should I check first?
A: First, verify the pH of your reaction mixture. A basic environment (pH 8.5-9.5) is essential for the reaction.[1] Use of buffers like sodium bicarbonate or borate is common. It is critical to avoid amine-containing buffers such as Tris, as they will compete with your peptide for the isothiocyanate.[1]
Q: I've confirmed the pH is correct, but the yield is still poor. What's the next step?
A: Check the molar ratio of your reactants. A molar excess of 2,5-Dimethoxyphenyl isothiocyanate (typically ranging from 1.5 to 10-fold) is often necessary to drive the reaction towards completion.[1] You may need to perform a series of small-scale reactions to determine the optimal ratio for your specific peptide. Also, ensure that your 2,5-Dimethoxyphenyl isothiocyanate is not degraded; it is best to use a fresh or properly stored stock.
Q: My reaction is still slow or incomplete. Can I adjust the time or temperature?
A: Yes, increasing the reaction time (e.g., from a few hours to overnight) or moderately increasing the temperature can improve the yield.[2] Most labeling reactions are performed at room temperature for 1-4 hours or overnight.[1] A slight increase in temperature to around 37°C has been shown to significantly improve yields for some isothiocyanate conjugations.[2] However, be cautious as higher temperatures can also increase the rate of side reactions and potentially degrade your peptide.
Problem: Solubility Issues
Q: My peptide or the 2,5-Dimethoxyphenyl isothiocyanate is not dissolving in the reaction buffer.
A: 2,5-Dimethoxyphenyl isothiocyanate is a hydrophobic molecule and will likely require an organic co-solvent for dissolution. Peptides can also have limited aqueous solubility depending on their sequence.
-
Solution: Dissolve the 2,5-Dimethoxyphenyl isothiocyanate in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction mixture.[1][3] For the peptide, if it has poor aqueous solubility, you can try dissolving it in a small amount of the same organic solvent before adding the aqueous buffer. It is recommended to dissolve the peptide and the isothiocyanate separately in their respective solvents before mixing.
Problem: Presence of Side Products
Q: I'm observing a major byproduct that corresponds to my peptide minus the N-terminal amino acid. What is happening?
A: This is likely due to an Edman degradation-type cyclization.[1] This side reaction is more common in solid-phase peptide synthesis (SPPS) when acidic conditions are used for cleavage from the resin. The N-terminally labeled amino acid cyclizes to form a thiohydantoin and is cleaved from the peptide.[1][3]
-
Prevention: To avoid this, you can introduce a spacer, such as 6-aminohexanoic acid (Ahx), between the N-terminal amino acid and the isothiocyanate label.[3]
Q: My peptide has multiple lysine residues, and I'm getting a mixture of products with varying numbers of labels. How can I achieve site-specific labeling?
A: Achieving site-specific labeling on a peptide with multiple reactive amines can be challenging.
-
pH Control: You can try to favor N-terminal labeling by carefully controlling the pH. The N-terminal α-amino group is generally more acidic (lower pKa) than the ε-amino group of lysine, meaning it will be deprotonated at a lower pH.[1][3] Performing the reaction at a pH closer to 8.5 may increase selectivity for the N-terminus.
-
Solid-Phase Strategy: For definitive N-terminal labeling, perform the conjugation on the peptide while it is still attached to the solid-phase synthesis resin, with all side-chain protecting groups intact.[1]
Data Presentation
Table 1: Key Parameters for Peptide Conjugation with 2,5-Dimethoxyphenyl Isothiocyanate
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Critical for deprotonation of primary amines. Use non-amine buffers (e.g., borate, bicarbonate).[1] |
| Molar Ratio (Isothiocyanate:Peptide) | 1.5:1 to 10:1 | Excess isothiocyanate drives the reaction. The optimal ratio should be determined empirically.[1] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rate but may also promote side reactions or peptide degradation.[2] |
| Reaction Time | 1 hour to Overnight | Dependent on the reactivity of the peptide and the desired degree of labeling.[1] |
| Solvent | Aqueous Buffer with Organic Co-solvent (DMF or DMSO) | Co-solvent is often necessary to dissolve the hydrophobic 2,5-Dimethoxyphenyl isothiocyanate.[1][3] |
Experimental Protocols
Protocol 1: Conjugation in Solution
This protocol is for labeling a purified peptide in a liquid phase.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5) to a concentration of approximately 1-2 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be added.
-
Isothiocyanate Preparation: Prepare a stock solution of 2,5-Dimethoxyphenyl isothiocyanate in anhydrous DMF or DMSO. The concentration should be high enough to allow for the addition of a small volume to the peptide solution.
-
Reaction Initiation: While gently vortexing the peptide solution, add the desired molar excess of the 2,5-Dimethoxyphenyl isothiocyanate solution. Protect the reaction from light, especially if the peptide is light-sensitive.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight with gentle stirring or agitation. The optimal time should be determined by monitoring the reaction progress (e.g., by HPLC-MS).
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing reagent like Tris buffer to consume any excess isothiocyanate.
-
Purification: Purify the conjugated peptide from unreacted reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.[4]
Protocol 2: N-Terminal Conjugation on Solid-Phase Resin
This protocol allows for specific labeling at the N-terminus of a peptide.
-
Resin Preparation: Start with the fully synthesized peptide still attached to the resin. The side-chain protecting groups should remain on, but the N-terminal Fmoc group must be removed using a standard procedure (e.g., 20% piperidine in DMF).[1][3]
-
Spacer Insertion (Recommended): To prevent N-terminal cyclization, it is advisable to couple a spacer like Fmoc-6-aminohexanoic acid to the N-terminus using standard peptide coupling methods, followed by Fmoc deprotection.[3]
-
Isothiocyanate Reagent Preparation: Dissolve 2,5-Dimethoxyphenyl isothiocyanate (at least 3 molar equivalents relative to the resin loading) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 molar equivalents).[1][3]
-
Reaction Initiation: Add the 2,5-Dimethoxyphenyl isothiocyanate/DIPEA mixture to the resin.
-
Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature with agitation, protected from light.[1][3]
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude labeled peptide using RP-HPLC.
Visualizations
Caption: Workflow for solution-phase peptide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Stability and storage conditions for 2,5-Dimethoxyphenyl isothiocyanate
This technical support center provides essential information on the stability, storage, and handling of 2,5-Dimethoxyphenyl isothiocyanate, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and reactivity of 2,5-Dimethoxyphenyl isothiocyanate. The compound is sensitive to environmental factors, and adherence to recommended conditions can prevent degradation and ensure experimental success.
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale & Incompatible Materials |
| Temperature | Refrigerated (2-8 °C) | Minimizes degradation over time. Avoid extremes of temperature. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound can be air and moisture-sensitive.[1] An inert atmosphere prevents oxidation and hydrolysis. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture and air. Light-resistant containers are recommended as a best practice to prevent potential photodegradation. |
| Location | Dry, cool, and well-ventilated area | Prevents moisture uptake and ensures a stable environment. |
| Shelf Life | Up to 1460 days (4 years) | As specified by suppliers under optimal storage conditions.[2] |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Bases, Acids, Alcohols, Amines | Isothiocyanates are susceptible to hydrolysis and can react vigorously with these substances.[1] |
Troubleshooting Guide
Researchers may encounter issues during the handling and use of 2,5-Dimethoxyphenyl isothiocyanate. This guide addresses common problems in a question-and-answer format.
Q1: My reaction with an amine is proceeding very slowly or not at all. What could be the cause?
A1: Aryl isothiocyanates, like 2,5-Dimethoxyphenyl isothiocyanate, are generally less reactive than their alkyl counterparts. The slow reaction rate could be due to several factors:
-
Low Reactivity of the Amine: Sterically hindered or electron-deficient (aromatic) amines react slower with isothiocyanates.
-
Suboptimal Reaction Conditions: Room temperature reactions in non-polar solvents like DCM may not be sufficient.
Troubleshooting Steps:
-
Increase Temperature: Heating the reaction mixture can significantly increase the reaction rate. Solvents with higher boiling points like DMF or chloroform might be necessary.
-
Add a Base Catalyst: The addition of a non-nucleophilic organic base, such as triethylamine (TEA), can facilitate the reaction.
-
Solvent Choice: Consider using a more polar aprotic solvent, such as DMF, which can help to solvate the reactants and intermediates.
Q2: I suspect my 2,5-Dimethoxyphenyl isothiocyanate has degraded. What are the likely degradation products?
A2: The primary degradation pathway for isothiocyanates is hydrolysis, which occurs in the presence of water. This is particularly relevant if the compound has been improperly stored or handled in a humid environment. The isothiocyanate group (-N=C=S) reacts with water to form an unstable thiocarbamic acid, which then decomposes.
Potential Degradation Pathway: 2,5-Dimethoxyphenyl isothiocyanate + H₂O → [2,5-Dimethoxyphenylthiocarbamic acid] → 2,5-Dimethoxyaniline + Carbonyl Sulfide (COS)
The presence of the corresponding amine (2,5-Dimethoxyaniline) is a strong indicator of hydrolytic degradation.
Q3: The purity of my compound seems low upon arrival or after a short period of storage. What should I do?
A3: First, verify the storage conditions. If the compound was not stored refrigerated and under an inert atmosphere, degradation may have occurred. It is crucial to assess the purity before use in sensitive experiments. A simple purity check can be performed using analytical techniques like HPLC or NMR. If degradation is confirmed, it is advisable to use a fresh batch of the compound for reliable experimental results.
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 2,5-Dimethoxyphenyl isothiocyanate. The lack of a strong chromophore in some isothiocyanates can present analytical challenges; however, the dimethoxyphenyl moiety should allow for UV detection.
Objective: To determine the purity of a sample of 2,5-Dimethoxyphenyl isothiocyanate by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
2,5-Dimethoxyphenyl isothiocyanate sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 2,5-Dimethoxyphenyl isothiocyanate reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with acetonitrile.
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration similar to the stock standard by dissolving a known amount of the test sample in acetonitrile.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both optionally containing 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength; a starting point is 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
Frequently Asked Questions (FAQs)
Q: Is 2,5-Dimethoxyphenyl isothiocyanate soluble in aqueous buffers? A: Isothiocyanates, in general, have limited solubility in water.[2] Furthermore, they are unstable in aqueous media, especially in buffers, which can accelerate their degradation.[2] For reactions, it is best to use anhydrous organic solvents.
Q: Can I use NMR to check the purity of my sample? A: Yes, ¹H and ¹³C NMR spectroscopy are excellent methods for assessing the purity and confirming the structure of 2,5-Dimethoxyphenyl isothiocyanate. The presence of impurities, such as the corresponding amine from hydrolysis, would be detectable by characteristic shifts in the NMR spectrum.
Q: What safety precautions should I take when handling this compound? A: 2,5-Dimethoxyphenyl isothiocyanate is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q: Are there any specific derivatization reagents that can be used for the analysis of this compound? A: While direct analysis is possible, derivatization can improve chromatographic properties and detection sensitivity. Reagents like phenyl isothiocyanate (PITC) are used to derivatize amines, but for analyzing the isothiocyanate itself, derivatization with a thiol-containing molecule like N-acetyl-L-cysteine (NAC) can be employed to form a stable dithiocarbamate that is readily analyzed by HPLC.[4]
References
Technical Support Center: Preventing Edman Degradation-Type Cyclization with Isothiocyanates
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to N-terminal cyclization that can interfere with Edman degradation sequencing.
Frequently Asked Questions (FAQs)
Q1: What is Edman degradation-type cyclization, and why is it a problem?
A1: Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus. It relies on the reaction of phenyl isothiocyanate (PITC) with the free primary amine of the N-terminal amino acid.[1][2] "Edman degradation-type cyclization" primarily refers to the intramolecular cyclization of N-terminal glutamine (Gln) or glutamic acid (Glu) residues to form pyroglutamate (pGlu).[3][4] This reaction eliminates the N-terminal primary amine, creating a "blocked" N-terminus that is unreactive to PITC, thereby preventing the initiation of Edman sequencing.[1][3]
Q2: What is the chemical mechanism of pyroglutamate formation?
A2: Pyroglutamate formation is an intramolecular cyclization reaction. The α-amino group of an N-terminal glutamine or glutamic acid residue acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This forms a five-membered ring structure, resulting in the elimination of ammonia (from Gln) or water (from Glu).[3] This can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase (QC).[3][5]
Q3: What factors influence the rate of pyroglutamate formation?
A3: Several factors can influence the rate of non-enzymatic pyroglutamate formation:
-
pH: The reaction is pH-dependent. For N-terminal glutamic acid, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[3][6] For N-terminal glutamine, the reaction is also favored at neutral to slightly basic pH.[3]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[3]
-
Buffer Composition: Certain buffer species, such as phosphate and ammonium carbonate, can catalyze the reaction and increase the rate of pGlu formation from N-terminal Gln.[3]
-
Protein/Peptide Structure: The local conformation and flexibility of the N-terminus can also impact the rate of cyclization.[3]
Q4: Can pyroglutamate be removed once it has formed?
A4: Yes, pyroglutamate can be enzymatically removed using the enzyme Pyroglutamate Aminopeptidase (pGAP).[7] This enzyme specifically cleaves the pGlu residue from the N-terminus, exposing the next amino acid and allowing for subsequent Edman degradation.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No sequence obtained from Edman degradation | The N-terminus of the peptide/protein is blocked. | The most common cause is the formation of pyroglutamate from an N-terminal Gln or Glu. Confirm the presence of pGlu using mass spectrometry. If confirmed, proceed with enzymatic deblocking using Pyroglutamate Aminopeptidase (see Experimental Protocol 2). |
| Heterogeneity in purified peptide/protein sample | Spontaneous formation of pyroglutamate during purification or storage. | During purification, maintain a pH between 6.0 and 7.0 and perform steps at reduced temperatures (e.g., 4°C). For storage, lyophilize the final product or store as frozen aliquots at -80°C to minimize cyclization.[3] |
| Inconsistent results in biological assays between batches | Variable amounts of pyroglutamate formation in different production batches. | Implement strict control over pH, temperature, and buffer composition during production and storage. Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry.[3][10] |
Data Presentation
Table 1: Half-life of N-terminal Glutamate Cyclization at Different Conditions
This table summarizes the stability of an N-terminal glutamic acid residue, showing the time it takes for half of the population to cyclize to pyroglutamate under various pH and temperature conditions.
| N-Terminal Residue | pH | Temperature (°C) | Half-life |
| Glutamic Acid | 4.1 | 45 | ~9 months[6] |
| Glutamic Acid | 6.2 | 37-45 | Minimal formation[6] |
| Glutamic Acid | 8.0 | 37-45 | Increased formation[6] |
Experimental Protocols
Protocol 1: Prevention of Pyroglutamate Formation During Peptide Synthesis using a Trityl Protecting Group
This protocol describes the use of Fmoc-Gln(Trt)-OH during solid-phase peptide synthesis (SPPS) to prevent side-chain cyclization. The trityl (Trt) group is an acid-labile protecting group for the side-chain amide of glutamine.[4][11]
Materials:
-
Fmoc-Gln(Trt)-OH[12]
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature to remove the N-terminal Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[13]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and coupling reagents in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to begin activation.[13]
-
-
Coupling:
-
Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.[11]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.[4]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups, including the trityl group from glutamine.[4]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the final peptide product under vacuum.[11]
-
Protocol 2: Enzymatic Removal of Pyroglutamate using Pyroglutamate Aminopeptidase (pGAP)
This protocol provides a general method for the enzymatic removal of N-terminal pyroglutamate from proteins or peptides. Conditions may need to be optimized for specific substrates.
Materials:
-
Pyroglutamate Aminopeptidase (from Pyrococcus furiosus, recombinant)
-
Protein/peptide sample with a blocked N-terminus
-
Reaction Buffer: 50 mM sodium phosphate, pH 7.0, containing 10 mM DTT and 1 mM EDTA (or manufacturer-provided buffer)[8][14]
-
Stop solution (e.g., 10% trifluoroacetic acid)
-
HPLC system for analysis
Procedure:
-
Enzyme Reconstitution: Reconstitute the lyophilized pGAP enzyme with the recommended buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA) to the desired stock concentration. Store at -20°C.[8]
-
Sample Preparation: Dissolve the protein/peptide sample in the reaction buffer. The final protein concentration will depend on the specific activity of the enzyme and the amount of sample.
-
Enzymatic Digestion:
-
Add pGAP to the protein/peptide solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 to 1:20 (w/w) is common.
-
Incubate the reaction mixture at an optimal temperature for the enzyme. For the thermostable enzyme from Pyrococcus furiosus, this can be as high as 95-100°C, though digestion is also effective at lower temperatures (e.g., 37°C) for extended periods.[9] Incubation times can range from 1 to 24 hours.
-
For some proteins, the addition of a detergent like Polysorbate 20 (Tween 20) may improve deblocking efficiency without the need for harsh denaturants.[15]
-
-
Reaction Termination: Stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.
-
Analysis:
Visualizations
Caption: Workflow of the Edman degradation cycle.
Caption: Mechanism of pyroglutamate formation and its effect.
Caption: Enzymatic removal of pyroglutamate for Edman sequencing.
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pyroglutamyl-peptidase I(EC 3.4.19.3) - Creative Enzymes [creative-enzymes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Gln(Trt)-OH [cem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pfu Pyroglutamate Aminopeptidase [takarabio.com]
- 15. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 2,5-Dimethoxyphenyl isothiocyanate (DMPI)
Welcome to the technical support center for 2,5-Dimethoxyphenyl isothiocyanate (DMPI). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments and address challenges related to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for labeling with 2,5-Dimethoxyphenyl isothiocyanate (DMPI)?
A1: DMPI, like other isothiocyanates, reacts with primary amine groups (-NH₂) present on the target molecule (e.g., proteins, antibodies) to form a stable thiourea bond. The isothiocyanate group (-N=C=S) is an electrophile that is attacked by the nucleophilic amine. This covalent linkage is essential for stable labeling.
Q2: Which amino acid residues in a protein are targeted by DMPI?
A2: The primary targets for DMPI in proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus. While isothiocyanates can also react with other nucleophilic residues like cysteine, the reaction with primary amines is generally more efficient and stable under typical labeling conditions.
Q3: What is the optimal pH for DMPI labeling reactions?
A3: For efficient labeling of primary amines on proteins, a pH range of 8.5 to 9.5 is generally recommended.[1] In this alkaline environment, the primary amine groups are deprotonated and thus more nucleophilic, leading to a more efficient reaction with the isothiocyanate.
Q4: How should I store 2,5-Dimethoxyphenyl isothiocyanate?
A4: Isothiocyanates are sensitive to moisture and can hydrolyze over time. It is recommended to store DMPI, as a solid, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Once dissolved in an anhydrous solvent like DMSO or DMF, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation.
Q5: Can buffers containing primary amines, like Tris or glycine, be used for the labeling reaction?
A5: No, it is crucial to avoid buffers that contain primary amines.[2] These buffer components will compete with the target molecule for reaction with DMPI, leading to significantly lower labeling efficiency. Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers at the appropriate pH are suitable alternatives.
Troubleshooting Guide for Low Labeling Efficiency
Low labeling efficiency can be caused by a variety of factors, from the reagents themselves to the experimental conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Reagent Quality and Preparation
| Potential Cause | Recommended Action |
| Degradation of DMPI | DMPI is moisture-sensitive. Ensure it has been stored properly in a desiccated environment. If the compound is old or has been improperly stored, consider using a fresh batch. |
| Impure Target Molecule | The presence of other primary amine-containing impurities in your sample can compete with your target molecule for DMPI, reducing the labeling efficiency. Ensure the purity of your protein or antibody using appropriate analytical techniques like SDS-PAGE or HPLC. |
| Incorrect Solvent for DMPI | DMPI should be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture. The presence of water in the solvent can lead to hydrolysis of the isothiocyanate. |
Problem Area 2: Reaction Conditions
| Potential Cause | Recommended Action |
| Suboptimal pH | The reaction pH is critical. Verify the pH of your reaction buffer and adjust it to the optimal range of 8.5-9.5.[1] Use a calibrated pH meter for accurate measurement. |
| Inappropriate Buffer | As mentioned in the FAQs, avoid buffers containing primary amines (e.g., Tris, glycine). Switch to a non-amine-containing buffer like PBS, carbonate, or borate buffer at the desired pH. |
| Incorrect Molar Ratio | A suboptimal molar ratio of DMPI to the target molecule can result in low labeling. Typically, a molar excess of the labeling reagent is required. The optimal ratio can vary depending on the target and should be determined empirically. Start with a range of molar ratios (e.g., 5:1, 10:1, 20:1 of DMPI to protein). |
| Low Reaction Temperature | While room temperature is often sufficient, gently increasing the temperature to 37°C can sometimes improve labeling efficiency. However, be mindful of the stability of your target molecule at higher temperatures. |
| Insufficient Reaction Time | The labeling reaction may not have proceeded to completion. Extend the incubation time. A typical reaction time can range from 1 to 4 hours, but optimization may be necessary. |
Problem Area 3: Post-Labeling and Analysis
| Potential Cause | Recommended Action |
| Loss of Labeled Product During Purification | Ensure that the method used to remove unreacted DMPI (e.g., dialysis, gel filtration) is appropriate for your labeled molecule and is not leading to significant sample loss. |
| Inaccurate Quantification | The method used to determine the degree of labeling (DOL) may be inaccurate. Spectrophotometric methods are commonly used and require accurate extinction coefficients for both the target molecule and DMPI at the relevant wavelengths. |
Experimental Protocols
General Protocol for Protein Labeling with DMPI
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any stabilizing agents that contain primary amines (e.g., BSA, gelatin).
-
-
Prepare the DMPI Solution:
-
Immediately before use, dissolve DMPI in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired volume of the DMPI solution. The optimal molar ratio of DMPI to protein should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rocking. Protect the reaction from light if the labeled product is light-sensitive.
-
-
Purification:
-
Separate the labeled protein from unreacted DMPI and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).
-
Determining the Degree of Labeling (DOL)
The DOL can be estimated by measuring the absorbance of the purified conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the DMPI label (the specific absorbance maximum for DMPI will need to be determined).
Visualizing Workflows and Troubleshooting Logic
Experimental Workflow for DMPI Labeling
Caption: A generalized experimental workflow for protein labeling with 2,5-Dimethoxyphenyl isothiocyanate.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency with DMPI.
References
Molar ratio of isothiocyanate to peptide for optimal reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of isothiocyanate to peptide for effective conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction between an isothiocyanate and a peptide?
A1: The reaction is a nucleophilic addition where a primary amine group (-NH2) on the peptide attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea linkage. The primary reaction sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1]
Q2: Which functional groups on a peptide are reactive towards isothiocyanates?
A2: Isothiocyanates primarily react with non-protonated primary amines, such as the N-terminal amine and the lysine side-chain amine.[1][2] They can also react with the thiol group of cysteine, particularly at a lower pH (around 6-8), to form a dithiocarbamate. However, the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1][3]
Q3: What are the most critical parameters for a successful isothiocyanate-peptide conjugation?
A3: The key parameters to control are pH, the molar ratio of isothiocyanate to peptide, temperature, and reaction time.[1] Of these, pH is especially crucial as it dictates the deprotonation state of the target amino groups, which is necessary for the reaction to occur.[1][4]
Q4: Why is a basic pH typically required for the reaction?
A4: A basic pH (generally 8.5-9.5) is necessary to ensure that the primary amino groups on the peptide are in their deprotonated, nucleophilic state (-NH2).[1] The N-terminal amino group has a lower pKa (around 8.9) compared to the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[1][2] For labeling all available amino groups, a pH above 9 is recommended.[1]
Q5: What is a common side reaction when labeling peptides with isothiocyanates, particularly on a solid support?
A5: A frequent side reaction, especially during solid-phase peptide synthesis (SPPS), is an Edman degradation-type cyclization.[1][2] Under the acidic conditions often used for cleavage from the resin, the N-terminally labeled amino acid can cyclize to form a thiohydantoin, leading to its cleavage from the peptide and resulting in a truncated sequence.[1][2] To mitigate this, introducing a spacer like β-alanine or 6-aminohexanoic acid between the N-terminal amino acid and the isothiocyanate label is recommended.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal Molar Ratio | An excess of the isothiocyanate reagent (typically 1.5 to 10-fold) is often needed to drive the reaction to completion.[1] The optimal ratio should be determined experimentally for your specific peptide.[1] |
| Incorrect pH | Ensure the pH of the reaction buffer is between 8.5 and 9.5 to maintain the nucleophilicity of the primary amines.[1] Buffers such as sodium bicarbonate or borate are commonly used.[1] | |
| Reagent Degradation | Isothiocyanates can be sensitive to moisture. Prepare fresh solutions of isothiocyanates in an anhydrous solvent like DMSO or DMF immediately before use.[1] | |
| Poor Peptide/Reagent Solubility | Hydrophobicity | Many isothiocyanate reagents are hydrophobic. Dissolve the peptide and the isothiocyanate separately in a suitable solvent before mixing.[1] An organic co-solvent like DMSO or DMF may be required, but its final concentration should be kept as low as possible.[1] |
| Multiple Labeled Products | Multiple Reactive Sites | If your peptide contains multiple lysines and you require site-specific labeling, consider protecting the lysine side chains during synthesis or performing the labeling on a solid-phase resin to specifically target the N-terminus.[1] |
| Peptide Truncation (N-terminal label) | Edman-type Cyclization | This is common during solid-phase synthesis. Introduce a spacer (e.g., β-alanine, 6-aminohexanoic acid) at the N-terminus before adding the isothiocyanate label.[2][5] |
| Reaction is Slow or Incomplete | Suboptimal Temperature or Time | Most labeling reactions are conducted at room temperature for 1-4 hours or overnight.[1] Gently increasing the temperature can enhance reaction rates, but be cautious as it may also promote side reactions or peptide degradation.[1][6] |
Quantitative Data Summary
The optimal molar ratio of isothiocyanate to peptide can vary depending on the specific reactants and reaction conditions. Below is a summary of ratios reported in various experimental contexts.
| Isothiocyanate | Peptide/Protein | Molar Ratio (Isothiocyanate:Peptide) | Reaction Conditions | Reference |
| FITC | Purified Peptide | 1.5:1 to 10:1 | 0.1 M Sodium Bicarbonate Buffer (pH 9.0) | [1] |
| FITC | Peptide on Resin | At least 3:1 | DMF, DIPEA | [2] |
| Iodophenylisothiocyanate | Peptide (RRLIEDNEYTARG) | 1:1, 5:1, 10:1 | 50 mM Borate Buffer (pH 8.5):Acetonitrile (1:1) | [6] |
| FITC | Anti-cocaine h2E2 mAb | ~58:1 (reagent to mAb) | 100 mM Sodium Borate (pH 8.0) | [7] |
| FITC | General Protein | 0.05 mg FITC per mg of protein | Carbonate-Bicarbonate Buffer (pH 9.0-9.5) | [8] |
Experimental Protocols
Protocol 1: Labeling a Peptide with FITC in Solution
This protocol is adapted for labeling a purified peptide in a liquid phase.
-
Prepare Peptide Solution : Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of approximately 1 mg/mL.[1]
-
Prepare FITC Solution : Immediately before use, dissolve FITC in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Initiate Reaction : Add the FITC solution to the peptide solution to achieve the desired molar ratio (e.g., a 3:1 to 5:1 molar excess of FITC to peptide).[1] The final concentration of the organic solvent should be minimized.
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[1]
-
Purification : Remove unreacted FITC and purify the labeled peptide using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.[1]
Protocol 2: N-Terminal Labeling of a Peptide on Solid-Phase Resin
This protocol allows for specific labeling at the N-terminus.
-
Prepare Resin : Start with the fully synthesized peptide still attached to the resin, with side-chain protecting groups intact.
-
Incorporate Spacer (Optional but Recommended) : To prevent Edman degradation, couple a spacer like Fmoc-β-Ala-OH to the N-terminus of the peptide using standard peptide coupling methods, then remove the Fmoc group.[2][5]
-
Prepare Labeling Reagent : Dissolve FITC (at least 3 molar equivalents relative to the resin substitution) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 molar equivalents).[1][2]
-
Initiate Reaction : Add the FITC/DIPEA mixture to the resin.[1]
-
Incubation : Allow the reaction to proceed for at least 2 hours (or overnight) at room temperature with agitation, protected from light.[1][2]
-
Wash : Wash the resin thoroughly with DMF to remove excess reagents.[2]
-
Cleavage and Deprotection : Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[1]
-
Purification : Purify the crude labeled peptide using reverse-phase HPLC.[1]
Visualizations
Caption: Reaction scheme for isothiocyanate-peptide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptideweb.com [peptideweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timothyspringer.org [timothyspringer.org]
Technical Support Center: 2,5-Dimethoxyphenyl Isothiocyanate Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reaction kinetics of 2,5-Dimethoxyphenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the reaction of 2,5-Dimethoxyphenyl Isothiocyanate with a nucleophile?
A1: Generally, increasing the reaction temperature increases the rate of reaction between 2,5-Dimethoxyphenyl Isothiocyanate and a nucleophile. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier of the reaction.
Q2: Are there any potential side reactions or degradation of 2,5-Dimethoxyphenyl Isothiocyanate at elevated temperatures?
Q3: How does the choice of solvent affect the reaction kinetics at different temperatures?
A3: The choice of solvent can have a significant impact on reaction kinetics, and this effect can be temperature-dependent. Polar solvents may stabilize the transition state of the reaction more effectively than nonpolar solvents, leading to faster reaction rates. However, the viscosity and solubility of reactants can change with temperature, which will also influence the reaction kinetics. It is crucial to select a solvent in which all reactants remain fully dissolved across the entire temperature range of the study.
Q4: Can changes in pH affect the temperature-dependent kinetics of reactions with amine nucleophiles?
A4: Absolutely. For reactions with amines, the pH of the medium is a critical factor. The reaction rate is often dependent on the concentration of the unprotonated, nucleophilic form of the amine. As temperature can influence the pKa of the amine and the pH of the buffer, it is important to consider and control the pH at each reaction temperature to ensure that observed rate changes are primarily due to the temperature effect on the reaction itself.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments on the effect of temperature on 2,5-Dimethoxyphenyl Isothiocyanate reaction kinetics.
| Problem | Possible Causes | Solutions |
| Inconsistent or non-reproducible reaction rates at a given temperature. | 1. Poor temperature control of the reaction vessel.2. Incomplete dissolution of reactants.3. Fluctuation in pH of the reaction mixture.4. Degradation of 2,5-Dimethoxyphenyl Isothiocyanate stock solution. | 1. Use a thermostatted reaction vessel or a water bath with precise temperature control. Ensure the temperature is stable before initiating the reaction.2. Ensure all reactants are fully dissolved in the reaction solvent at the experimental temperature before mixing.3. Use a reliable buffer system and verify the pH of the reaction mixture at the start and end of the reaction.4. Prepare fresh stock solutions of the isothiocyanate before each set of experiments and store them under appropriate conditions (cool, dark, and dry). |
| Reaction rate is too fast to measure accurately, especially at higher temperatures. | 1. Concentrations of reactants are too high.2. The chosen nucleophile is highly reactive. | 1. Reduce the concentrations of one or both reactants.2. If possible, choose a less reactive nucleophile for the kinetic study. Alternatively, use a rapid kinetic method such as a stopped-flow technique. |
| Reaction rate is too slow to measure in a reasonable timeframe, especially at lower temperatures. | 1. Concentrations of reactants are too low.2. The nucleophile is not very reactive.3. The activation energy of the reaction is very high. | 1. Increase the concentrations of the reactants.2. Consider using a more reactive nucleophile or adding a suitable catalyst if applicable.3. Increase the reaction temperature to a range where a measurable rate is observed. |
| Appearance of unexpected peaks in HPLC chromatogram at higher temperatures. | 1. Thermal degradation of the isothiocyanate or the product.2. Side reactions with the solvent or buffer components. | 1. Analyze the stability of the isothiocyanate and the product separately at the highest experimental temperature. If degradation is observed, a lower temperature range should be used.2. Run control experiments without the nucleophile or isothiocyanate to identify potential side reactions. Consider using a more inert solvent or buffer. |
Data Presentation
The following table provides illustrative quantitative data for the reaction of a representative aryl isothiocyanate with a primary amine at different temperatures. This data can be used to construct an Arrhenius plot to determine the activation energy of the reaction.
Table 1: Rate Constants for the Reaction of an Aryl Isothiocyanate with a Primary Amine at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 0.15 | -1.90 |
| 35 | 308.15 | 0.003245 | 0.32 | -1.14 |
| 45 | 318.15 | 0.003143 | 0.65 | -0.43 |
| 55 | 328.15 | 0.003047 | 1.25 | 0.22 |
Note: This data is for illustrative purposes and may not represent the actual kinetic data for 2,5-Dimethoxyphenyl Isothiocyanate.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using HPLC
This protocol outlines a general method for studying the kinetics of the reaction between 2,5-Dimethoxyphenyl Isothiocyanate and a nucleophile (e.g., a primary amine) as a function of temperature using High-Performance Liquid Chromatography (HPLC).
Materials:
-
2,5-Dimethoxyphenyl Isothiocyanate
-
Nucleophile (e.g., Aniline)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% formic acid in acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostatted reaction vessel or water bath
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of 2,5-Dimethoxyphenyl Isothiocyanate and the nucleophile in the reaction buffer.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel set to the desired temperature (e.g., 25°C), combine the reaction buffer and the nucleophile solution.
-
Allow the solution to equilibrate to the set temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the 2,5-Dimethoxyphenyl Isothiocyanate stock solution to the reaction vessel with rapid mixing.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the reactants and the product.
-
Monitor the elution of the compounds using a UV detector at a wavelength where the reactant or product has a strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the remaining 2,5-Dimethoxyphenyl Isothiocyanate or the formed product at each time point.
-
Plot the concentration of the reactant or product versus time and determine the initial reaction rate.
-
Calculate the rate constant (k) from the rate law of the reaction.
-
-
Temperature Variation:
-
Repeat the experiment at different temperatures (e.g., 35°C, 45°C, 55°C) to determine the rate constant at each temperature.
-
Protocol 2: Data Analysis for Activation Energy
This protocol describes how to use the temperature-dependent rate constants to determine the activation energy (Ea) of the reaction using an Arrhenius plot.
Procedure:
-
Data Collection:
-
Obtain the rate constants (k) for the reaction at a series of different temperatures (T) in Kelvin.
-
-
Data Transformation:
-
Calculate the natural logarithm of each rate constant (ln(k)).
-
Calculate the reciprocal of each temperature in Kelvin (1/T).
-
-
Arrhenius Plot Construction:
-
Plot ln(k) on the y-axis against 1/T on the x-axis.
-
-
Determination of Activation Energy:
-
The data should yield a straight line according to the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A).
-
Perform a linear regression on the plotted data to determine the slope of the line.
-
The activation energy (Ea) can be calculated from the slope: Ea = -slope * R, where R is the ideal gas constant (8.314 J/mol·K).
-
Visualizations
Caption: Experimental workflow for determining the effect of temperature on reaction kinetics.
Caption: A logical troubleshooting guide for inconsistent kinetic data.
Quenching excess 2,5-Dimethoxyphenyl isothiocyanate in a reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching excess 2,5-Dimethoxyphenyl Isothiocyanate in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind quenching excess 2,5-Dimethoxyphenyl Isothiocyanate?
The quenching of 2,5-Dimethoxyphenyl Isothiocyanate is based on its electrophilic nature. The carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack. By introducing a nucleophilic agent, the excess isothiocyanate is converted into a more stable and typically less reactive derivative, a substituted thiourea, which can then be removed during the reaction work-up.
Q2: What are the most common quenching agents for isothiocyanates?
Primary and secondary amines are the most frequently used quenching agents. These readily react with isothiocyanates to form stable N,N'-disubstituted thioureas. For milder quenching, amino acids such as glycine or alanine can also be employed.
Q3: How do I monitor the progress of the quenching reaction?
Thin-Layer Chromatography (TLC) is a common method to monitor the disappearance of the isothiocyanate. A spot corresponding to the isothiocyanate starting material should diminish and a new, more polar spot corresponding to the thiourea product should appear.
Q4: What are the key safety precautions when working with 2,5-Dimethoxyphenyl Isothiocyanate?
2,5-Dimethoxyphenyl Isothiocyanate is considered hazardous. It is crucial to handle this compound in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q5: How should I dispose of waste containing 2,5-Dimethoxyphenyl Isothiocyanate and the quenched product?
All waste containing 2,5-Dimethoxyphenyl Isothiocyanate and its derivatives must be treated as hazardous waste. Collect all liquid and solid waste in a clearly labeled, sealed container. Dispose of the waste in accordance with local, state, and federal regulations. Do not discharge into the environment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Quenching (Isothiocyanate still present on TLC) | Insufficient Quenching Agent: The stoichiometry of the quenching agent to the excess isothiocyanate may be too low. | Add an additional portion of the quenching agent and continue to monitor the reaction by TLC. A slight excess of the quenching agent is often recommended. |
| Low Reactivity of Quenching Agent: The chosen amine may be sterically hindered or have low nucleophilicity. | Consider using a less hindered or more basic primary amine. Alternatively, gently warming the reaction mixture may increase the reaction rate. | |
| Inadequate Mixing: Poor mixing can lead to localized areas of unreacted isothiocyanate. | Ensure vigorous stirring of the reaction mixture. | |
| Formation of Unexpected Byproducts | Hydrolysis of Isothiocyanate: The presence of water in the reaction mixture can lead to the hydrolysis of the isothiocyanate. | Ensure that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Removing the Thiourea Byproduct | Solubility Issues: The formed thiourea may have similar solubility to the desired product, making purification by extraction or simple filtration difficult. | Optimize the purification method. Recrystallization from a suitable solvent system or column chromatography can be effective for separating the thiourea. |
Experimental Protocols
Protocol 1: Quenching with a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for quenching excess 2,5-Dimethoxyphenyl Isothiocyanate with a primary amine.
Materials:
-
Reaction mixture containing excess 2,5-Dimethoxyphenyl Isothiocyanate
-
Benzylamine (or other suitable primary amine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Thin-Layer Chromatography (TLC) supplies
-
Standard work-up and purification equipment
Procedure:
-
Cool the Reaction Mixture: If the initial reaction was performed at an elevated temperature, cool the mixture to room temperature.
-
Addition of Quenching Agent: To the stirred reaction mixture, add a solution of the primary amine (1.1 to 1.5 equivalents relative to the estimated excess of isothiocyanate) in a minimal amount of anhydrous solvent. The addition is typically done dropwise.
-
Monitor the Reaction: Monitor the progress of the quenching reaction by TLC. The reaction is often rapid and may be complete within 30-60 minutes at room temperature.
-
Work-up: Once the isothiocyanate is no longer visible by TLC, proceed with the aqueous work-up. Quench the reaction mixture with water or a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product to remove the formed thiourea. This can be achieved by column chromatography or recrystallization. Information on the solubility of thioureas in various solvents can aid in selecting an appropriate recrystallization solvent.
Data Presentation: Comparison of Common Quenching Agent Types
| Quenching Agent Type | Examples | Reactivity | Advantages | Considerations |
| Primary Alkyl Amines | Benzylamine, n-Butylamine | High | Generally fast and efficient reaction. | The resulting thiourea may require chromatographic separation. |
| Primary Aryl Amines | Aniline | Moderate | Readily available. | May be less reactive than alkyl amines due to lower basicity. |
| Amino Acids | Glycine, Alanine | Moderate | Milder quenching conditions. The resulting thiourea may have different solubility properties, potentially simplifying purification. | Reaction rates can be pH-dependent and may be slower than with primary amines. |
| Secondary Amines | Diethylamine, Piperidine | High | Effective at forming trisubstituted thioureas. | Steric hindrance can affect the reaction rate. |
Visualizations
Technical Support Center: Post-Labeling Purification of 2,5-Dimethoxyphenyl Isothiocyanate (DMPI) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2,5-Dimethoxyphenyl isothiocyanate (DMPI) following protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 2,5-Dimethoxyphenyl isothiocyanate (DMPI) after my labeling reaction?
A1: Residual DMPI can interfere with downstream applications by non-specifically reacting with other molecules, leading to inaccurate quantification, reduced assay sensitivity, and potential cytotoxicity in cell-based assays. Complete removal ensures that any observed signal or activity is solely from the labeled protein of interest.
Q2: What are the primary methods for removing unreacted DMPI?
A2: The three most common and effective methods for removing small molecules like DMPI from protein solutions are Size Exclusion Chromatography (SEC)/Desalting, Dialysis, and Protein Precipitation.
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on factors such as sample volume, protein concentration, the stability of your protein, and the required level of purity. Size exclusion chromatography is rapid and efficient for smaller volumes, while dialysis is thorough but more time-consuming.[1] Protein precipitation is a quick method for concentrating the sample and removing contaminants but carries a higher risk of denaturing the protein.[2]
Q4: Can residual DMPI affect the stability of my labeled protein?
A4: Yes, the hydrophobic nature of DMPI can increase the overall hydrophobicity of the protein surface. If a high number of DMPI molecules are attached, or if there is significant unreacted DMPI, it can lead to protein aggregation and precipitation.[3]
Comparison of Removal Methods
The following table summarizes the key quantitative parameters for the three primary methods of removing unreacted DMPI.
| Feature | Size Exclusion Chromatography (Desalting) | Dialysis | Protein Precipitation (Acetone) |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Altering solvent conditions to decrease protein solubility, causing it to precipitate. |
| Typical Protein Recovery | >95%[3] | High, but potential for some sample loss during handling. | 80-100% (can be lower and protein-dependent)[4] |
| Efficiency of Small Molecule Removal | High; can be >99% with a single pass. | Very high; can achieve a theoretical reduction factor of 8 x 10⁶ with three buffer changes.[5] | High for removal of soluble small molecules from the protein pellet. |
| Processing Time | Fast (< 15 minutes per sample).[3] | Slow (several hours to overnight).[1] | Fast (1-2 hours).[2] |
| Sample Dilution | Can result in some sample dilution. | Can result in some sample dilution. | Concentrates the protein sample.[2][6] |
| Risk of Protein Denaturation | Low. | Low. | Higher risk, as proteins may be difficult to resolubilize.[2][6] |
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted DMPI.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of labeled protein after purification. | Protein precipitation during the procedure: The addition of the hydrophobic DMPI can decrease the stability of some proteins. | - Optimize the labeling reaction to use a lower molar excess of DMPI. - Perform all purification steps at 4°C to improve protein stability. - For SEC, ensure the buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions with the resin. |
| Protein adsorption to chromatography resin or dialysis membrane: Proteins can stick to the purification materials, especially at low concentrations. | - Pre-treat the chromatography column or dialysis membrane with a blocking agent like bovine serum albumin (BSA). - Increase the protein concentration of your sample if possible. | |
| Residual DMPI detected in the final sample. | Inefficient removal by the chosen method: The capacity of the purification method may have been exceeded. | - SEC/Desalting: Ensure the sample volume does not exceed the column's recommended capacity. For spin columns, a second pass through a fresh column may be necessary.[7] - Dialysis: Increase the volume of the dialysis buffer (at least 200-fold greater than the sample volume) and the number of buffer changes.[5] Ensure sufficient dialysis time. - Precipitation: Perform a second wash of the protein pellet with cold acetone to remove any trapped supernatant containing the unreacted dye. |
| Quenching of the reaction was incomplete: If the reaction is not effectively stopped, DMPI can continue to react or hydrolyze, complicating removal. | - Add a quenching reagent with a primary amine, such as Tris or glycine, at the end of the labeling reaction to consume excess DMPI. | |
| Protein aggregation or precipitation observed after purification. | Over-labeling of the protein: Attaching too many hydrophobic DMPI molecules can lead to aggregation.[3] | - Reduce the molar ratio of DMPI to protein in the labeling reaction. - Optimize the reaction time and temperature to control the degree of labeling. |
| Inappropriate buffer conditions: The pH or ionic strength of the final buffer may not be optimal for the stability of the labeled protein. | - Perform a buffer exchange into a formulation known to be stabilizing for your protein. Consider the addition of stabilizing excipients like glycerol or arginine. | |
| Difficulty resolubilizing the protein pellet after precipitation: Over-drying the pellet can make it very difficult to dissolve.[8] | - Do not over-dry the protein pellet; a few minutes of air-drying is often sufficient.[8] - Use a denaturing buffer (e.g., containing urea or guanidine HCl) to aid in resolubilization if the native protein structure is not required for downstream applications. |
Experimental Protocols & Visualizations
General Workflow for DMPI Labeling and Purification
The following diagram illustrates the general workflow from the labeling reaction to the purified protein conjugate.
Troubleshooting Decision Tree for Low Protein Recovery
This diagram provides a logical flow for troubleshooting low recovery of your labeled protein.
Detailed Experimental Protocols
Protocol 1: Removal of Unreacted DMPI using Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid cleanup of small to medium sample volumes.
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with a buffer suitable for the stability of your protein (e.g., PBS, pH 7.4).[9] Use at least 5 column volumes of buffer for equilibration.
-
Sample Application: Apply the quenched labeling reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the total column volume for desalting).[3]
-
Elution: Elute the protein with the equilibration buffer. The larger, labeled protein will pass through the column in the void volume and elute first. The smaller, unreacted DMPI molecules will be retained in the porous beads and elute later.
-
Fraction Collection: Collect the fractions containing the purified, labeled protein. The protein-containing fractions can often be identified visually if the dye is colored, or by monitoring the absorbance at 280 nm.
Protocol 2: Removal of Unreacted DMPI using Dialysis
This method is thorough and suitable for larger sample volumes, though it is more time-consuming.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for your protein (typically 10-14 kDa is suitable for most antibodies and larger proteins, ensuring the protein is retained while the small DMPI molecule, with a molecular weight of approximately 209.26 g/mol , can pass through). Hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the quenched labeling reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing or cassette in a large volume of stirring dialysis buffer (e.g., PBS, pH 7.4) at 4°C. The buffer volume should be at least 200 times the sample volume.[5]
-
Buffer Changes: Allow dialysis to proceed for at least 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For maximum removal, the final dialysis can be performed overnight.[1]
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover the purified, labeled protein.
Protocol 3: Removal of Unreacted DMPI using Acetone Precipitation
This method is useful for concentrating the protein sample while removing contaminants. However, it may cause denaturation.
-
Chilling: Pre-chill acetone to -20°C.
-
Precipitation: Add at least four volumes of the cold acetone to your quenched labeling reaction mixture.[2][6]
-
Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes to allow the protein to precipitate.[2][6]
-
Pelleting: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[6]
-
Washing: Carefully decant the supernatant which contains the unreacted DMPI. Wash the pellet by adding cold acetone, vortexing briefly, and re-centrifuging. Repeat this wash step.
-
Drying: After removing the final acetone wash, allow the protein pellet to air-dry for a short period (5-10 minutes). Do not over-dry, as this will make it difficult to redissolve.[8]
-
Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application. This may require a buffer containing mild denaturants to aid in solubilization.
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. itwreagents.com [itwreagents.com]
Validation & Comparative
A Comparative Guide: 2,5-Dimethoxyphenyl Isothiocyanate vs. Fluorescein Isothiocyanate (FITC)
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of 2,5-Dimethoxyphenyl isothiocyanate and the widely used Fluorescein isothiocyanate (FITC), offering insights into their respective properties and applications.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of each compound.
| Property | 2,5-Dimethoxyphenyl Isothiocyanate | Fluorescein Isothiocyanate (FITC) |
| Molecular Formula | C₉H₉NO₂S[5] | C₂₁H₁₁NO₅S[2] |
| Molecular Weight | 195.24 g/mol [5] | 389.38 g/mol [2] |
| Appearance | Not specified in available literature | Yellow to orange-red powder[6] |
| Solubility | Not specified in available literature | Soluble in DMSO and DMF[7] |
Performance Characteristics: A Data Gap for 2,5-Dimethoxyphenyl Isothiocyanate
A direct and objective comparison of the performance of these two isothiocyanates as fluorescent labels is significantly hampered by the lack of published experimental data for 2,5-Dimethoxyphenyl isothiocyanate. Key performance indicators for fluorescent probes include excitation and emission maxima, quantum yield, and photostability. While these are well-documented for FITC, equivalent data for 2,5-Dimethoxyphenyl isothiocyanate is absent from the public domain.
| Performance Metric | 2,5-Dimethoxyphenyl Isothiocyanate | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum | Data not available | ~495 nm[2][4] |
| Emission Maximum | Data not available | ~519 nm[2][4] |
| Quantum Yield | Data not available | ~0.5[4] |
| Photostability | Data not available | Prone to photobleaching[2][4] |
| pH Sensitivity | Data not available | Fluorescence intensity decreases in acidic environments[1] |
Reactivity and Labeling Chemistry
Both 2,5-Dimethoxyphenyl isothiocyanate and FITC possess an isothiocyanate functional group, which reacts with primary amine groups on proteins (such as the ε-amino group of lysine residues and the N-terminal α-amino group) to form a stable thiourea bond.[8][9] This reaction is typically carried out under mild alkaline conditions (pH 8.5-9.5) to ensure the amine is in its deprotonated, nucleophilic state.[10]
Signaling Pathway of Amine Labeling
The fundamental reaction mechanism for both isothiocyanates with a primary amine on a protein is illustrated below.
Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea linkage.
Experimental Protocols: Protein Labeling with FITC
Due to the lack of specific protocols for 2,5-Dimethoxyphenyl isothiocyanate, a detailed and widely used protocol for labeling proteins with FITC is provided below. This protocol can serve as a starting point for designing experiments with other isothiocyanate-based labels.
Experimental Workflow for FITC Labeling of Proteins
Caption: A typical workflow for labeling proteins with FITC.
Detailed Protocol
Materials:
-
Protein of interest
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline, PBS, adjusted to the desired pH)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to a concentration of 2 mg/mL in an amine-free buffer (e.g., PBS) with a pH between 7.5 and 8.0.[11]
-
Note: Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide, as these will compete with the protein for reaction with FITC.[11] If necessary, dialyze the protein solution against the appropriate buffer.
-
-
FITC Solution Preparation:
-
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[11] Protect the solution from light.
-
-
Labeling Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting ratio is 100 ng of FITC for every 1 µg of protein.[11] The optimal molar ratio of dye to protein may need to be determined empirically for each specific protein and application.[12]
-
Incubate the reaction mixture for 90 minutes at room temperature with continuous gentle stirring.[11] Protect the reaction from light by wrapping the container in aluminum foil.
-
-
Purification:
-
Verification and Storage:
Conclusion
FITC remains a well-characterized and widely utilized fluorescent label for a multitude of biological applications. Its known spectral properties, established labeling protocols, and extensive history of use make it a reliable choice for many researchers.
In contrast, 2,5-Dimethoxyphenyl isothiocyanate is a compound for which there is a significant lack of publicly available performance data as a fluorescent probe. While its chemical structure suggests it will react with amines in a similar fashion to FITC, its fluorescence characteristics, including quantum yield and photostability, are unknown. Therefore, for applications requiring well-defined and predictable fluorescence, FITC is the recommended choice based on the currently available scientific literature. Researchers interested in exploring novel fluorophores may consider experimentally characterizing 2,5-Dimethoxyphenyl isothiocyanate, but should be aware that this would require a significant investment in primary research to determine its suitability for their specific needs.
References
- 1. 2,5-Dimethoxyphenyl isothiocyanate [webbook.nist.gov]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 10. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 2,5-dimethoxyphenyl isothiocyanate (C9H9NO2S) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Protein Labeling: Alternatives to 2,5-Dimethoxyphenyl Isothiocyanate
For researchers, scientists, and drug development professionals engaged in the precise and stable labeling of proteins, the choice of conjugation chemistry is a critical determinant of experimental success. While isothiocyanates like 2,5-Dimethoxyphenyl isothiocyanate have been traditionally used for targeting primary amines, a diverse landscape of alternative reagents offers distinct advantages in terms of efficiency, stability, and specificity. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed methodologies, to inform the selection of the optimal labeling strategy for your research needs.
Key Alternatives to Isothiocyanates for Protein Labeling
The most prominent alternatives to isothiocyanates for protein labeling fall into three main categories, distinguished by their target functional groups and reaction mechanisms:
-
N-hydroxysuccinimide (NHS) Esters: These are among the most widely used amine-reactive reagents, targeting the primary amino groups of lysine residues and the N-terminus of proteins.[1][2][3]
-
Maleimides: These reagents exhibit high selectivity for the thiol groups of cysteine residues, enabling site-specific labeling.[4][5][]
-
Click Chemistry Reagents: This category encompasses a suite of bioorthogonal reactions, most commonly the copper-catalyzed or strain-promoted cycloaddition between an azide and an alkyne, offering exceptional specificity.[7][8][9]
Performance Comparison of Protein Labeling Reagents
The selection of a labeling reagent is a multi-faceted decision that depends on the specific protein, the desired degree of labeling, and the downstream application. The following table summarizes key quantitative performance metrics for the major classes of protein labeling reagents.
| Feature | NHS Esters | Isothiocyanates | Maleimides | Click Chemistry |
| Reactive Group | N-hydroxysuccinimidyl ester | Isothiocyanate | Maleimide | Azide and Alkyne |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (and thiols) | Thiols (Cysteine) | Introduced bioorthogonal handles |
| Resulting Bond | Amide | Thiourea | Thioether | Triazole |
| Bond Stability | Highly stable[10] | Reasonably stable, but potential for degradation over time[10] | Stable thioether bond[11] | Highly stable covalent bond[8] |
| Optimal Reaction pH | 7.2 - 8.5[10] | 9.0 - 11.0 (for amine specificity)[10] | 6.5 - 7.5[] | 4 - 11 (pH-insensitive)[9] |
| Reaction Speed | Fast (minutes to a few hours)[10] | Generally slower than NHS esters[10] | Fast kinetics[] | Rapid and quantitative[9] |
| Selectivity | High for primary amines[2] | pH-dependent; can react with thiols at neutral pH[10] | Highly chemoselective for thiols[] | Bioorthogonal, highly specific[8][12] |
| Primary Side Reaction | Hydrolysis of the ester[13] | Reaction with thiols (at lower pH)[10] | Can react with other nucleophiles at high pH | Minimal side reactions[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient protein labeling. Below are representative protocols for key labeling chemistries.
Protocol 1: NHS Ester Labeling of Protein Amino Groups
This protocol provides a general procedure for labeling proteins with amine-reactive NHS esters.
Materials:
-
Protein solution (5-20 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4)[14][15]
-
NHS ester dye dissolved in anhydrous DMSO or DMF (10 mM)[14][16]
-
Desalting column (e.g., Sephadex G-25)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the optimal pH for the reaction. If the buffer contains primary amines (e.g., Tris), dialyze the protein against a suitable buffer like PBS.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution.[14]
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated molar excess of the dissolved NHS ester. The optimal molar ratio of dye to protein should be determined empirically for each protein but a 10-20 fold molar excess is a common starting point.[17]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[15]
-
Quenching: (Optional) Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with the desired storage buffer.[1]
Protocol 2: Maleimide Labeling of Protein Thiol Groups
This protocol outlines a general procedure for the site-specific labeling of cysteine residues with thiol-reactive maleimides.
Materials:
-
Protein solution containing free thiol groups (1-10 mg/mL in a degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, or HEPES)[16][18]
-
(Optional) Reducing agent, e.g., TCEP (tris(2-carboxyethyl)phosphine)[18]
-
Maleimide dye dissolved in anhydrous DMSO or DMF (10 mM)[16][18]
-
Desalting column (e.g., Sephadex G-25)[18]
Procedure:
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[16] It is crucial to perform this and subsequent steps in a degassed buffer to prevent re-oxidation of the thiols.[18]
-
Reagent Preparation: Prepare a fresh stock solution of the maleimide dye in anhydrous DMSO or DMF.[16][18]
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.[18]
-
Purification: Remove the unreacted maleimide dye by gel filtration using a desalting column.[18]
Protocol 3: Click Chemistry Labeling of Proteins
This protocol describes a general workflow for labeling proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Protein containing either an azide or alkyne functional group.
-
The corresponding click-reactive probe (alkyne or azide-containing dye).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper chelating ligand (e.g., THPTA).
-
Reaction buffer (e.g., PBS).
Procedure:
-
Protein Modification: Introduce an azide or alkyne group into the target protein. This can be achieved through various methods, including the use of unnatural amino acids during protein expression or by post-translational modification using reagents like azido-NHS esters.
-
Reagent Preparation: Prepare fresh stock solutions of the click-reactive probe, CuSO₄, sodium ascorbate, and the ligand.
-
Click Reaction: In a microcentrifuge tube, combine the modified protein, the click-reactive probe, the ligand, CuSO₄, and finally, the sodium ascorbate to initiate the reaction. The final concentrations of the reactants will need to be optimized, but typical concentrations are in the range of 10-100 µM for the protein and probe, 50-100 µM for CuSO₄, 250-500 µM for the ligand, and 1-5 mM for sodium ascorbate.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein from the reaction components using a desalting column or dialysis.
Visualizing the Workflow
To better illustrate the general process of protein labeling, the following diagram outlines the key steps from protein preparation to the final purified conjugate.
Caption: General workflow for protein labeling.
The following diagram illustrates the decision-making process for selecting an appropriate protein labeling reagent based on the available functional groups on the target protein.
Caption: Reagent selection guide for protein labeling.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. biocompare.com [biocompare.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. glenresearch.com [glenresearch.com]
- 16. biotium.com [biotium.com]
- 17. interchim.fr [interchim.fr]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to N-Terminal Protein Labeling for Mass Spectrometry: Validation of 2,5-Dimethoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,5-dimethoxyphenyl isothiocyanate (DM PITC) for the N-terminal labeling of proteins for mass spectrometry-based proteomics. While direct experimental data for DM PITC is limited in publicly available literature, this document extrapolates its expected performance based on known chemical principles and compares it with established labeling reagents. This guide serves as a resource for researchers considering DM PITC for their proteomic workflows.
Introduction to N-Terminal Labeling
N-terminal labeling of proteins and peptides is a crucial technique in proteomics for protein identification, quantification, and characterization of post-translational modifications. The choice of labeling reagent significantly impacts the sensitivity and reliability of mass spectrometry (MS) analysis. Isothiocyanates are a class of reagents that react with the primary amine of the N-terminus of a peptide, providing a tag that can enhance ionization efficiency and facilitate consistent fragmentation patterns.
Performance Comparison of N-Terminal Labeling Reagents
The selection of an appropriate N-terminal labeling reagent is contingent on the specific experimental goals, sample complexity, and available instrumentation. This section compares the expected performance of 2,5-dimethoxyphenyl isothiocyanate with commonly used alternatives.
| Feature | 2,5-Dimethoxyphenyl Isothiocyanate (Expected) | Phenyl Isothiocyanate (PITC) | (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) | Dimethyl Labeling |
| Principle | Covalent modification of N-terminal amine | Covalent modification of N-terminal amine | Covalent modification of N-terminal amine | Reductive amination of N-terminal and lysine amines |
| Mass Shift | Predictable based on molecular weight | +135.05 Da | +573.17 Da | +28.03 Da (light), +32.06 Da (heavy) |
| Ionization Enhancement | Expected to be good due to electron-donating methoxy groups | Moderate | Excellent (permanent positive charge) | Good (tertiary amine formation) |
| Fragmentation | Predictable fragmentation of the thiourea linkage | Well-characterized fragmentation | Stable tag, fragmentation of peptide backbone | Minimal interference with peptide fragmentation |
| Specificity | N-terminus and lysine residues | N-terminus and lysine residues | N-terminus | N-terminus and lysine residues |
| Reaction Conditions | Alkaline pH | Alkaline pH | Mildly alkaline pH | Mildly acidic to neutral pH with reducing agent |
| Multiplexing Capability | Not inherently multiplexing | Not inherently multiplexing | No | Yes (up to 5-plex with isotopic reagents)[1] |
| Cost-Effectiveness | Potentially moderate | High | Low | High |
Experimental Protocols
A detailed experimental protocol for the validation of 2,5-dimethoxyphenyl isothiocyanate labeling by mass spectrometry is provided below. This protocol can be adapted for other isothiocyanate-based labeling reagents.
Materials:
-
Protein/peptide sample
-
2,5-dimethoxyphenyl isothiocyanate (DM PITC)
-
Coupling buffer: 50 mM sodium bicarbonate, pH 9.0
-
Quenching solution: 5% trifluoroacetic acid (TFA)
-
Trypsin (for protein digestion)
-
C18 desalting column
-
Mass spectrometer (e.g., ESI-Q-TOF)
Protocol:
-
Sample Preparation:
-
For intact proteins, dissolve in the coupling buffer to a final concentration of 1-5 mg/mL.
-
For protein digests, ensure the peptides are in a compatible buffer, adjusting the pH to 9.0 if necessary.
-
-
Labeling Reaction:
-
Prepare a fresh solution of DM PITC in an organic solvent like acetonitrile or DMSO.
-
Add the DM PITC solution to the protein/peptide sample at a molar excess (e.g., 10- to 50-fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding the quenching solution to lower the pH.
-
Remove excess reagent and buffer salts using a C18 desalting column.
-
Elute the labeled peptides/proteins and dry them using a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the labeled sample in a solution compatible with the mass spectrometer (e.g., 0.1% formic acid in water/acetonitrile).
-
Analyze the sample using LC-MS/MS.
-
For validation, look for the expected mass shift in the precursor ions corresponding to the DM PITC tag.
-
Confirm the labeling site by analyzing the fragmentation spectra (MS/MS), where the tag will be present on the N-terminal fragment ions (b-ions).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the validation of 2,5-dimethoxyphenyl isothiocyanate labeling.
Signaling Pathway Example: Nrf2 Activation by Isothiocyanates
While not directly related to the validation of the labeling reagent itself, isothiocyanates are known to modulate cellular signaling pathways. The following diagram illustrates a well-established example.
References
Comparative analysis of different isothiocyanate labeling reagents
A Comparative Guide to Isothiocyanate Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of commonly used isothiocyanate labeling reagents, providing a comprehensive overview of their performance characteristics, supported by quantitative data and detailed experimental protocols. Isothiocyanates are highly reactive compounds that covalently bind to primary amine groups on proteins, making them invaluable tools for fluorescently labeling antibodies, enzymes, and other biomolecules for a wide range of applications.
Core Properties: A Head-to-Head Comparison of Key Reagents
Fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC) are two of the most established and widely utilized fluorophores for bioconjugation.[1] FITC emits a bright green fluorescence, while TRITC provides a contrasting red-orange fluorescence, making them a common pairing for dual-labeling experiments.[1] The choice between them, and other emerging alternatives, depends critically on the specific experimental requirements.
The fundamental labeling reaction involves the isothiocyanate group (-N=C=S) reacting with nucleophilic primary amines on the protein, such as the N-terminus or the ε-amino group of lysine residues, to form a stable and covalent thiourea bond.[2][3][4] This reaction is most efficient under mild alkaline conditions (pH 8-9.5).[4][5][6]
Advantages of Isothiocyanate-Based Labeling:
-
High Reactivity: Isothiocyanates react efficiently with primary amines under mild conditions.[7]
-
Stable Linkage: The resulting thiourea bond is stable, ensuring the fluorescent label remains attached throughout subsequent experiments.[7]
-
Versatility: A wide range of fluorescent dyes functionalized with isothiocyanate groups are commercially available.[7]
-
Wide Applicability: The method is suitable for labeling various proteins for applications like flow cytometry, immunofluorescence, and immunoassays.[3][7][]
Data Presentation: Quantitative Performance Comparison
The selection of a labeling reagent is often dictated by its photophysical properties. While FITC is known for its high quantum yield, it is also susceptible to photobleaching and its fluorescence is pH-sensitive.[1][3][9] TRITC, conversely, is generally more photostable, making it a better choice for experiments requiring longer exposure times.[1][10]
| Property | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) |
| Excitation Maximum | ~495 nm[11][12][13] | ~544-560 nm[4] |
| Emission Maximum | ~520-525 nm[11][12][13] | ~570-590 nm[4] |
| Molar Extinction Coefficient (ε) | ~73,000-75,000 cm⁻¹M⁻¹[1][3] | ~85,000-100,000 cm⁻¹M⁻¹[4][14] |
| Quantum Yield (Φ) | High (~0.92)[1] | Generally lower than FITC (~0.1)[4] |
| Color | Green[3] | Red-Orange[1][4] |
| Key Advantage | High Brightness / Quantum Yield[11][12] | High Photostability[1][10] |
| Key Disadvantage | Prone to photobleaching; pH-sensitive fluorescence[1][3] | Lower quantum yield than FITC[1][4] |
For applications demanding higher performance, newer generations of dyes, such as the Alexa Fluor® or iFluor® series, have been developed to outperform FITC in terms of photostability and resistance to self-quenching at high degrees of labeling.[3] Additionally, novel isothiocyanate derivatives, such as benzyl isothiocyanates, have shown improved reactivity and quantum yield compared to traditional FITC.[15]
Visualizations: Reaction Chemistry and Experimental Workflow
Isothiocyanate-Amine Reaction Chemistry
The core of the labeling process is the chemical reaction between the isothiocyanate group on the dye and a primary amine on the protein.
General Workflow for Protein Labeling with Isothiocyanates
The overall process involves preparing the antibody and dye, performing the conjugation reaction, purifying the conjugate, and characterizing the final product.
Application: Simplified Immunofluorescence Detection
FITC- or TRITC-labeled antibodies are widely used to detect specific target proteins (antigens) within cells for analysis by fluorescence microscopy or flow cytometry.
Experimental Protocols
Protocol 1: General Antibody Labeling with FITC or TRITC
This protocol provides a general procedure for covalently labeling an antibody.[7][10][14]
A. Materials and Reagent Preparation
-
Antibody Solution: The antibody to be labeled should be purified and at a concentration of at least 2 mg/mL.[12] The antibody must be in an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.[5][11] Buffers containing Tris or glycine must be avoided as they will compete in the labeling reaction.[6] If necessary, perform a buffer exchange via dialysis or a desalting column.[5]
-
Isothiocyanate Stock Solution: Immediately before use, dissolve the FITC or TRITC powder in an anhydrous organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[2][14] This solution is unstable in aqueous environments and should be prepared fresh.[2]
B. Conjugation Reaction
-
Slowly add the dissolved dye solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.[5][7][14] The optimal ratio may need to be determined empirically.
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][7]
C. Purification of the Conjugate
-
It is critical to remove unconjugated (free) dye from the labeled antibody to prevent high background in subsequent applications.[5][10]
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like Phosphate-Buffered Saline (PBS), pH 7.4.[5][10]
-
Apply the reaction mixture to the top of the column.
-
Elute the column with the storage buffer. The larger, labeled antibody will elute first as a colored band, followed by the smaller, unconjugated dye molecules.[5]
-
Collect the fractions containing the purified labeled antibody.
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative and storing at -20°C.[4]
Protocol 2: Characterization - Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the F/P ratio, is the average number of fluorophore molecules conjugated to each protein molecule.[3] An optimal DOL for antibodies is typically between 2 and 10.[3]
A. Measurements
-
Measure the absorbance of the purified conjugate solution in a spectrophotometer at two wavelengths:
-
280 nm (to determine protein concentration)
-
The absorbance maximum (A_max) of the dye (e.g., ~495 nm for FITC, ~550 nm for TRITC).[4]
-
B. Calculations
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of the dye (see table above).
-
-
-
Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 9. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
Quantifying Protein Labeling: A Comparative Guide to 2,5-Dimethoxyphenyl Isothiocyanate and Alternative Methods
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of modern biological inquiry. Accurate quantification of the degree of protein labeling is critical for ensuring experimental reproducibility and interpreting results with confidence. This guide provides an objective comparison of protein labeling using 2,5-Dimethoxyphenyl isothiocyanate and other widely used alternative reagents, supported by experimental data and detailed protocols.
Introduction to Protein Labeling with Isothiocyanates
Isothiocyanates (ITCs) are a class of chemical reagents that react with primary amine groups, such as the N-terminus of a protein and the epsilon-amine of lysine residues, to form a stable thiourea bond.[1][2] This reactivity makes them valuable tools for attaching probes, tags, or other molecules to proteins. The reaction is pH-dependent, with optimal labeling typically occurring under slightly alkaline conditions (pH 7.5-9.0) to ensure the amine groups are deprotonated and thus more nucleophilic.[2][3][4]
While specific experimental data for 2,5-Dimethoxyphenyl isothiocyanate in protein labeling applications is not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of aryl isothiocyanates. The electron-donating methoxy groups on the phenyl ring may modulate the reactivity of the isothiocyanate group. Quantification of labeling with isothiocyanates can be achieved through various methods, including spectrophotometry (if the label is a chromophore like FITC), mass spectrometry to identify modified peptides, and Edman degradation for N-terminal sequencing.[5][6][7]
Comparative Analysis of Protein Labeling Reagents
The choice of a labeling reagent depends on several factors, including the target functional group, the desired specificity of labeling, the reaction conditions, and the intended downstream application. This section compares 2,5-Dimethoxyphenyl isothiocyanate (based on general isothiocyanate chemistry) with other popular labeling chemistries.
| Feature | Isothiocyanates (e.g., 2,5-Dimethoxyphenyl isothiocyanate, FITC) | N-hydroxysuccinimide (NHS) Esters | Maleimides | Click Chemistry |
| Target Residue(s) | N-terminus, Lysine (primary amines)[1][2] | N-terminus, Lysine (primary amines)[3][8] | Cysteine (thiols)[9][10] | Bioorthogonally-tagged amino acids (e.g., with azide or alkyne groups)[11][12] |
| Bond Type | Thiourea[5] | Amide[13] | Thioether[14] | Triazole[11] |
| Optimal pH | 7.5 - 9.0[2][3][4] | 7.0 - 8.5[3][8] | 6.5 - 7.5[14] | Near-neutral[12] |
| Specificity | Moderate (targets multiple lysines and N-terminus) | Moderate (targets multiple lysines and N-terminus) | High (cysteine is a less abundant amino acid)[9] | Very High (bioorthogonal reaction)[11] |
| Reaction Speed | Hours[1][15] | Minutes to hours[8] | Hours[16] | Minutes to hours[12] |
| Stability of Linkage | Stable | Very Stable | Stable, but can undergo hydrolysis over time[14] | Very Stable |
Experimental Protocols and Quantification
Isothiocyanate Labeling (General Protocol)
This protocol provides a general framework for labeling proteins with isothiocyanates like 2,5-Dimethoxyphenyl isothiocyanate or FITC.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.5-8.0)[1]
-
Isothiocyanate reagent (e.g., FITC) dissolved in anhydrous DMSO (1 mg/mL)[1]
-
Gel filtration column (e.g., Sephadex G-25)[1]
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 9.0[15]
Procedure:
-
Ensure the protein solution is in an amine-free buffer. If necessary, dialyze the protein against the reaction buffer.[1]
-
Freshly prepare the isothiocyanate solution in DMSO.[1]
-
Slowly add the isothiocyanate solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 moles of isothiocyanate per mole of protein.[17]
-
Incubate the reaction mixture in the dark at room temperature for 2-8 hours.[1][15]
-
Remove unreacted isothiocyanate using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[1]
Quantification (using FITC as an example): The degree of labeling (DOL), or the F/P ratio, can be determined spectrophotometrically.[5][15]
-
Measure the absorbance of the labeled protein at 280 nm (A_280) and 495 nm (A_495) (the absorbance maximum for FITC).[5]
-
Calculate the protein concentration, correcting for the absorbance of FITC at 280 nm.
-
Corrected A_280 = A_280 - (A_495 x 0.35) (Correction factor for FITC is approximately 0.35)
-
Protein Concentration (M) = Corrected A_280 / (Extinction coefficient of protein at 280 nm x path length)
-
-
Calculate the concentration of the fluorophore.
-
Fluorophore Concentration (M) = A_495 / (Extinction coefficient of FITC at 495 nm x path length) (Extinction coefficient for FITC is ~75,000 M⁻¹cm⁻¹)[15]
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Molar concentration of fluorophore / Molar concentration of protein
-
For non-fluorescent isothiocyanates, quantification can be performed using mass spectrometry by identifying and quantifying the modified peptides.[6]
Isothiocyanate Labeling Workflow
N-hydroxysuccinimide (NHS) Ester Labeling
NHS esters react with primary amines to form stable amide bonds.[8] The reaction is efficient at neutral to slightly alkaline pH.[3]
Protocol Outline:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.0-8.5.[8]
-
Prepare a fresh stock solution of the NHS ester in an organic solvent like DMSO or DMF.[3]
-
Add the NHS ester solution to the protein solution with a typical molar excess of 5- to 20-fold.[8]
-
Incubate for 30 minutes to 2 hours at room temperature.
-
Quench the reaction by adding an amine-containing buffer like Tris.[8]
-
Purify the labeled protein via gel filtration or dialysis.
Quantification: Similar to FITC labeling, if a fluorescent NHS ester is used, the DOL can be calculated using spectrophotometry with the appropriate extinction coefficients and correction factors for the specific dye.[8] Mass spectrometry is also a viable method for quantification.
NHS Ester Labeling Workflow
Maleimide Labeling
Maleimide chemistry targets the thiol group of cysteine residues, forming a stable thioether bond.[9][10] This method is highly specific due to the relatively low abundance of cysteine.
Protocol Outline:
-
Dissolve the protein in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES).[10]
-
If necessary, reduce disulfide bonds to free up cysteine residues using a reducing agent like TCEP.[16]
-
Prepare a fresh solution of the maleimide reagent in DMSO or DMF.[10]
-
Add the maleimide solution to the protein, typically with a 10- to 20-fold molar excess.[16]
-
Incubate for 2 hours at room temperature or overnight at 4°C.[16]
-
Purify the conjugate using gel filtration.
Quantification: Quantification of maleimide labeling is often performed using spectrophotometry if a fluorescent maleimide is used, following similar principles as described for FITC. Mass spectrometry can also be used to determine the site and extent of labeling.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 7. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. ulab360.com [ulab360.com]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Isothiocyanate Reagents for Peptide Sequencing: Phenyl Isothiocyanate vs. Advanced Alternatives
For researchers, scientists, and drug development professionals engaged in the precise determination of peptide and protein sequences, the Edman degradation method remains a cornerstone of N-terminal sequencing. The choice of the isothiocyanate reagent is critical to the success of this method. This guide provides a detailed comparison between the traditional reagent, Phenyl Isothiocyanate (PITC), and an example of a next-generation reagent, 2,5-Dimethoxyphenyl isothiocyanate (DMPO-PITC), highlighting the potential advantages of modified isothiocyanates in modern protein sequencing. While direct comparative experimental data for DMPO-PITC is limited in publicly available literature, we will draw parallels with similar advanced reagents to illustrate the potential benefits.
Performance Comparison: PITC vs. DMPO-PITC
The ideal reagent for Edman degradation should offer high reaction efficiency, produce stable derivatives that are easily detectable, and minimize side reactions. The introduction of electron-donating methoxy groups in the phenyl ring of DMPO-PITC is designed to enhance its properties compared to the standard PITC.
| Feature | Phenyl Isothiocyanate (PITC) | 2,5-Dimethoxyphenyl Isothiocyanate (DMPO-PITC) (and similar advanced reagents) |
| Reaction Kinetics | Well-established, reliable reaction rates. | Potentially faster coupling reaction due to electron-donating methoxy groups increasing the nucleophilicity of the isothiocyanate. |
| Detection Sensitivity | Good UV absorbance of the resulting Phenylthiohydantoin (PTH)-amino acid derivatives. | Expected enhanced UV absorbance and fluorescence of the Dimethoxyphenylthiohydantoin (DMPTH)-amino acid derivatives, leading to higher sensitivity. |
| Byproducts | Known to produce some byproducts that can interfere with analysis. | Potentially cleaner reaction profiles with fewer interfering byproducts. |
| Automation Compatibility | Fully compatible with automated protein sequencers. | Expected to be compatible with existing automated sequencers with minor modifications to protocols. |
Experimental Protocols
The following are generalized protocols for N-terminal peptide sequencing using PITC and a proposed adaptation for DMPO-PITC based on the principles of Edman degradation.
Protocol for Peptide Sequencing using Phenyl Isothiocyanate (PITC)
This protocol outlines the manual Edman degradation process.
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine in appropriate ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a reaction vial.
-
Add the PITC solution to the peptide solution and incubate to form the phenylthiocarbamoyl (PTC)-peptide.
-
-
Cleavage:
-
Dry the sample completely under a stream of nitrogen.
-
Add anhydrous TFA to the dried sample and incubate to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
-
Extraction:
-
Extract the ATZ-amino acid derivative with an organic solvent like ethyl acetate.
-
The remaining peptide is left in the aqueous phase for the next cycle of degradation.
-
-
Conversion:
-
The extracted ATZ-amino acid is dried and then treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Identification:
-
The PTH-amino acid is identified by HPLC by comparing its retention time with that of known standards.
-
Proposed Protocol for Peptide Sequencing using 2,5-Dimethoxyphenyl isothiocyanate (DMPO-PITC)
This proposed protocol is an adaptation of the standard PITC protocol. Optimization of reaction times and temperatures may be necessary.
Materials:
-
Peptide sample (1-10 nmol)
-
2,5-Dimethoxyphenyl isothiocyanate (DMPO-PITC) solution (5% v/v in a suitable solvent)
-
Coupling buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system with a UV or fluorescence detector for DMPTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer.
-
Add the DMPO-PITC solution and incubate. Due to potentially higher reactivity, the incubation time may be shorter than with PITC.
-
-
Cleavage:
-
Dry the sample under nitrogen.
-
Add anhydrous TFA and incubate to cleave the N-terminal amino acid as a dimethoxyanilinothiazolinone (DMATZ)-amino acid.
-
-
Extraction:
-
Extract the DMATZ-amino acid derivative with an organic solvent.
-
-
Conversion:
-
Convert the DMATZ-amino acid to the stable dimethoxyphenylthiohydantoin (DMPTH)-amino acid using aqueous acid.
-
-
Identification:
-
Identify the DMPTH-amino acid by HPLC, likely with enhanced sensitivity due to the chromophoric and potentially fluorophoric nature of the dimethoxy-substituted phenyl group.
-
Visualizing the Workflow and Chemical Reactions
To better understand the processes, the following diagrams illustrate the Edman degradation workflow and the chemical reactions involved.
Caption: The cyclical workflow of Edman degradation for peptide sequencing.
Caption: Chemical transformations in one cycle of Edman degradation.
A Researcher's Guide to Protein Labeling: Assessing the Impact of 2,5-Dimethoxyphenyl Isothiocyanate and Alternatives on Protein Function
For researchers, scientists, and drug development professionals, the covalent modification of proteins with chemical labels is an indispensable tool for elucidating biological functions, tracking cellular processes, and developing novel therapeutics. The choice of labeling reagent is critical, as the conjugation chemistry can significantly impact a protein's structure and activity. This guide provides an objective comparison of 2,5-Dimethoxyphenyl isothiocyanate (DMP-ITC) labeling with other prevalent amine-reactive labeling strategies, supported by experimental data and detailed methodologies.
While specific quantitative data for 2,5-Dimethoxyphenyl isothiocyanate is limited in publicly available literature, this guide will utilize data from the well-characterized and structurally similar Fluorescein isothiocyanate (FITC) to represent the isothiocyanate class of reagents. This allows for a comparative analysis of the fundamental chemistry and its potential implications for protein function.
Performance Comparison of Protein Labeling Chemistries
The selection of a labeling reagent is a trade-off between factors such as reaction efficiency, specificity, the stability of the resulting bond, and the potential for perturbation of protein function. The following table summarizes key performance parameters for isothiocyanates (represented by FITC), N-hydroxysuccinimide (NHS) esters, and click chemistry-based approaches.
| Parameter | Isothiocyanates (e.g., FITC) | NHS Esters | Click Chemistry (CuAAC/SPAAC) |
| Reactive Group | -N=C=S (Isothiocyanate) | N-hydroxysuccinimide ester | Azide (-N3) and Alkyne (-C≡CH) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Bioorthogonally introduced azide or alkyne |
| Resulting Bond | Thiourea | Amide | Triazole |
| Optimal pH | 8.5 - 9.5 | 7.2 - 8.5 | 4.0 - 11.0 (CuAAC), Physiological (SPAAC) |
| Reaction Speed | Slower (hours to overnight) | Fast (minutes to hours) | Very fast (minutes) |
| Specificity | High for primary amines | High for primary amines | Extremely high for the bioorthogonal handle |
| Potential forFunctional Impact | Moderate to high, depending on the number and location of labeled lysines. Can alter protein charge and introduce steric bulk. | Moderate to high, similar to isothiocyanates. Can alter protein charge and introduce steric bulk. | Low, as labeling is site-specific and bioorthogonal, minimizing off-target reactions. |
| Labeling Efficiency | Variable, dependent on protein and reaction conditions. | Generally high, but sensitive to hydrolysis of the NHS ester. | Very high, approaching quantitative conversion. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and effective protein labeling. Below are representative protocols for key labeling chemistries.
Isothiocyanate Labeling Protocol (using FITC as an example)
Materials:
-
Protein of interest (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers. If necessary, dialyze the protein against 0.1 M sodium bicarbonate buffer (pH 9.0).
-
FITC Stock Solution: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Slowly add 50-100 µg of the FITC stock solution per mg of protein to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 8 hours at 4°C with continuous stirring, protected from light.
-
Purification: Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the labeled protein at 495 nm (for FITC) and 280 nm (for the protein).
NHS Ester Labeling Protocol
Materials:
-
Protein of interest (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
NHS ester-functionalized label
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column
-
PBS
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 2-10 mg/mL.
-
NHS Ester Stock Solution: Dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: While stirring, slowly add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column.
Click Chemistry Labeling Protocol (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol assumes the protein has been metabolically or enzymatically functionalized with an azide or alkyne group.
Materials:
-
Azide- or alkyne-modified protein in buffer (e.g., PBS)
-
Alkyne- or azide-functionalized fluorescent probe
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the fluorescent probe, CuSO4, sodium ascorbate, and THPTA.
-
Pre-complex Copper: Mix the CuSO4 and THPTA solutions and allow them to incubate for a few minutes.
-
Labeling Reaction: To the protein solution, add the fluorescent probe, the copper/ligand complex, and finally the sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Assessing the Impact on Protein Function
It is crucial to experimentally validate that the labeling process has not adversely affected the protein's function. A variety of biophysical techniques can be employed for this purpose.
| Technique | Information Provided |
| Circular Dichroism (CD) Spectroscopy | Assesses changes in the protein's secondary structure (alpha-helices, beta-sheets). |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon labeling. |
| Isothermal Titration Calorimetry (ITC) | Quantifies changes in binding affinity and thermodynamics of protein-ligand interactions. |
| Surface Plasmon Resonance (SPR) | Measures changes in the kinetics (on- and off-rates) of protein interactions. |
| Enzyme Kinetic Assays | Determines changes in catalytic activity (e.g., Km and kcat) for enzymes. |
| Mass Spectrometry (MS) | Confirms the sites and degree of labeling, and can provide information on conformational changes through techniques like hydrogen-deuterium exchange (HDX-MS). |
Visualizing Biological and Experimental Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: General experimental workflow for protein labeling and analysis.
Conclusion
The choice of a protein labeling reagent has profound implications for the integrity of experimental findings. While isothiocyanates like 2,5-Dimethoxyphenyl isothiocyanate offer a straightforward method for labeling primary amines, researchers must consider the potential for functional disruption. Alternative methods, such as NHS ester chemistry and particularly site-specific click chemistry, provide powerful tools that can mitigate some of these concerns. A thorough biophysical and functional characterization of the labeled protein is not merely a quality control step but a fundamental requirement for the confident interpretation of experimental results. This guide provides the foundational knowledge for researchers to make informed decisions in selecting and applying protein labeling strategies tailored to their specific scientific questions.
A Comparative Guide to Protein Conjugation: Characterizing 2,5-Dimethoxyphenyl isothiocyanate-Protein Conjugates Against Alternative Labeling Chemistries
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a fundamental technique for elucidating biological function, developing diagnostic assays, and creating targeted therapeutics. The choice of conjugation chemistry is critical and depends on the specific application, the nature of the protein, and the desired properties of the final conjugate. This guide provides a detailed comparison of protein conjugates formed with 2,5-Dimethoxyphenyl isothiocyanate (DMPI) and those generated using alternative, widely-used labeling methods, including other isothiocyanates, N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry. This comparison is supported by available experimental data for related compounds and established principles of protein conjugation.
Introduction to 2,5-Dimethoxyphenyl isothiocyanate (DMPI) in Protein Conjugation
Isothiocyanates (ITCs) are a class of reagents that react with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea bond.[1] This reaction is typically carried out under alkaline conditions (pH 9.0-9.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.[2] While specific experimental data for 2,5-Dimethoxyphenyl isothiocyanate (DMPI) is limited in the available literature, its reactivity can be inferred from the general behavior of substituted phenyl isothiocyanates. The electron-donating methoxy groups on the phenyl ring are expected to influence the electrophilicity of the isothiocyanate carbon, potentially modulating its reactivity compared to unsubstituted phenyl isothiocyanate.
Comparative Analysis of Protein Conjugation Chemistries
The selection of a protein labeling strategy requires careful consideration of several factors, including the target functional group, reaction conditions, and the stability of the resulting linkage. The following tables provide a comparative overview of DMPI (based on general isothiocyanate chemistry) and other common protein conjugation methods.
Table 1: Comparison of Key Characteristics of Protein Labeling Reagents
| Feature | 2,5-Dimethoxyphenyl isothiocyanate (Isothiocyanates) | NHS Esters | Maleimides | Click Chemistry (e.g., CuAAC) |
| Target Residue | Primary amines (Lysine, N-terminus)[1] | Primary amines (Lysine, N-terminus) | Thiols (Cysteine)[3] | Bioorthogonal handles (e.g., azide, alkyne) |
| Resulting Bond | Thiourea[1] | Amide | Thioether[3] | Triazole |
| Optimal Reaction pH | 9.0 - 11.0[2] | 7.2 - 8.5 | 6.5 - 7.5[3] | Broad range (often near neutral) |
| Reaction Speed | Moderate to Fast | Fast | Fast[3] | Very Fast |
| Bond Stability | Generally stable | Highly stable | Stable, but can undergo retro-Michael addition[3] | Highly stable |
| Selectivity | High for amines at alkaline pH; potential for reaction with thiols at lower pH.[2] | High for primary amines | Highly selective for thiols[3] | Highly specific for bioorthogonal partners |
| Key Advantages | Stable linkage, straightforward protocol. | High stability of amide bond, rapid reaction. | Site-specific labeling of cysteines. | Bioorthogonal, high specificity, can be used in complex biological media. |
| Key Disadvantages | Requires alkaline pH which may affect some proteins. | Susceptible to hydrolysis at higher pH. | Requires a free cysteine, which may not be available or may require protein engineering. | Requires introduction of a bioorthogonal handle into the protein. |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful protein conjugation. Below are generalized protocols for key labeling chemistries.
Protocol 1: Protein Labeling with 2,5-Dimethoxyphenyl isothiocyanate (General Isothiocyanate Protocol)
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0-9.5.
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the 2,5-Dimethoxyphenyl isothiocyanate in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the isothiocyanate solution to the protein solution while gently stirring. A typical molar excess of the isothiocyanate reagent to the protein is 10-20 fold.
-
The optimal ratio may need to be determined empirically for each protein.
-
-
Incubation:
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted labeling reagent and byproducts by gel filtration (e.g., Sephadex G-25 column), dialysis, or chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of DMPI molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the maximum absorbance wavelength of the label and at 280 nm (for protein concentration).
-
Protocol 2: Protein Labeling with an NHS Ester
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5, such as 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer.
-
A typical protein concentration is 1-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use. For water-soluble sulfo-NHS esters, dissolution can be done in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the protein solution while gently stirring. A 5-20 fold molar excess of the NHS ester is commonly used.
-
-
Incubation:
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
-
Purification:
-
Purify the conjugate using gel filtration, dialysis, or chromatography.
-
Protocol 3: Protein Labeling with a Maleimide
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at pH 6.5-7.5, such as phosphate-buffered saline (PBS) containing EDTA to prevent disulfide bond formation.
-
If the protein has no free thiols, it may be necessary to reduce existing disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.[3]
-
-
Reagent Preparation:
-
Dissolve the maleimide reagent in DMSO or DMF immediately prior to use.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide is typically used.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a free thiol-containing compound like β-mercaptoethanol or cysteine.
-
-
Purification:
-
Separate the labeled protein from unreacted reagent and byproducts using gel filtration or dialysis.
-
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams outline the fundamental reaction pathways and a general experimental workflow.
Caption: Reaction of an isothiocyanate with a primary amine on a protein.
References
Benchmarking 2,5-Dimethoxyphenyl isothiocyanate against other fluorescent labels
This guide will focus on a selection of popular fluorescent dyes, including Fluorescein Isothiocyanate (FITC), Rhodamine B Isothiocyanate (RITC), Texas Red derivatives, and the more modern Alexa Fluor and Cyanine (Cy) dye families. We will delve into their key performance indicators, provide standardized experimental protocols for their evaluation, and illustrate their application in common laboratory workflows.
Key Performance Indicators: A Side-by-Side Comparison
The effectiveness of a fluorescent label is determined by several key photophysical properties. These include its ability to absorb and emit light, its brightness, and its stability under experimental conditions. The following table summarizes these critical parameters for a range of commonly used fluorescent dyes.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability | pH Sensitivity |
| Fluorescein (FITC) | ~495[1] | ~519[1] | ~70,000 | ~0.92 | ~64,400 | Low[1] | High[2] |
| Rhodamine B (RITC) | ~570[3] | ~595[3] | ~110,000 | ~0.36 | ~39,600 | Moderate | Low |
| Texas Red-X | ~588[4] | ~601[4] | ~85,000 | ~0.50 | ~42,500 | High | Low |
| Alexa Fluor 488 | 495[5] | 519[5] | 71,000 | 0.92 | 65,320 | High[6] | Low[7] |
| Alexa Fluor 555 | 555[5] | 565[5] | 150,000 | 0.10 | 15,000 | High[6] | Low[7] |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | Very High[8] | Low[7] |
| Cy3 | ~550[9] | ~570[9] | ~150,000 | ~0.15 | ~22,500 | Moderate[10] | Low[11] |
| Cy5 | ~650[9] | ~670[9] | ~250,000 | ~0.20 | ~50,000 | Moderate to High[8] | Low |
Note: The values presented are approximate and can vary depending on the solvent, pH, and conjugation to a biomolecule.
Experimental Protocols
To ensure reproducible and comparable data, standardized protocols for assessing the performance of fluorescent labels are essential. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Spectrophotometer
-
Quartz cuvettes
-
The fluorescent dye of interest
-
Appropriate solvent (e.g., DMSO, water, or buffer)
-
Analytical balance
Procedure:
-
Prepare a stock solution of the fluorescent dye in the chosen solvent at a precise concentration (e.g., 1 mM).
-
Create a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using the spectrophotometer.
-
Plot the absorbance values against the corresponding concentrations.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
The fluorescent dye of interest (sample)
-
A fluorescent standard with a known quantum yield in the same solvent
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol 3: Assessment of Photostability
Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense light exposure.
Materials:
-
Fluorescence microscope with a stable light source and a camera
-
The fluorescently labeled sample (e.g., conjugated to an antibody on a slide)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Mount the sample on the microscope stage.
-
Focus on a region of interest.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration.
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability. A longer half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) indicates higher photostability.[12]
Protocol 4: Evaluation of pH Sensitivity
The fluorescence of some dyes can be influenced by the pH of their environment.
Materials:
-
Fluorometer
-
A series of buffers with a range of pH values (e.g., pH 4 to 10)
-
The fluorescent dye of interest
Procedure:
-
Prepare solutions of the fluorescent dye at a constant concentration in each of the different pH buffers.
-
Measure the fluorescence intensity of each solution at its emission maximum.
-
Plot the fluorescence intensity as a function of pH.
-
A significant change in fluorescence intensity across the pH range indicates pH sensitivity.
Visualizing Workflows and Pathways
Protein Labeling with Isothiocyanates
Isothiocyanates are a common reactive group used to label proteins. The isothiocyanate group reacts with primary amines on the protein, such as the N-terminus and the side chain of lysine residues, to form a stable thiourea bond.
Caption: General workflow for labeling proteins with isothiocyanate-functionalized fluorescent dyes.
Immunofluorescence Microscopy Workflow
Immunofluorescence is a powerful technique for visualizing the localization of specific proteins within cells or tissues.
Caption: A typical indirect immunofluorescence workflow for cellular imaging.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Fluorescent labels are instrumental in studying GPCR signaling, a fundamental process in cell communication.
Caption: Simplified signaling cascade of a G-Protein Coupled Receptor.
Kinase Activity Assay Workflow
Fluorescent assays are widely used to measure the activity of kinases, enzymes that play a crucial role in cell signaling.
Caption: Workflow for a fluorescence-based kinase activity assay.
Conclusion
The choice of a fluorescent label is a multifaceted decision that depends on the specific application, the instrumentation available, and the biological question being addressed. While traditional dyes like FITC remain useful for certain applications, modern dyes such as the Alexa Fluor and Cyanine families offer significant advantages in terms of brightness, photostability, and pH insensitivity.[6][7] This guide provides a framework for comparing these labels and selecting the most suitable one for your research needs. As new fluorescent probes are continuously being developed, it is essential for researchers to stay informed about the latest advancements in the field to optimize their experimental outcomes.
References
- 1. A Comparative Study of Fluorescein Isothiocyanate-Encapsulated Silica Nanoparticles Prepared in Seven Different Routes for Developing Fingerprints on Non-Porous Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,5-dimethoxyphenyl isothiocyanate (C9H9NO2S) [pubchemlite.lcsb.uni.lu]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Conference on Applied Innovations in IT [icaiit.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dimethoxyphenyl Isothiocyanate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dimethoxyphenyl isothiocyanate (CAS No. 40532-06-7), a compound requiring careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling 2,5-Dimethoxyphenyl isothiocyanate, it is imperative to consult the Safety Data Sheet (SDS) and be thoroughly familiar with the necessary personal protective equipment (PPE). This compound is classified as causing severe skin burns and eye damage.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[2][3] |
Primary Disposal Method: Licensed Hazardous Waste Disposal
The universally recommended and safest method for the disposal of 2,5-Dimethoxyphenyl isothiocyanate is through a licensed hazardous waste disposal company.[3][4][5] This ensures that the chemical is managed and disposed of in accordance with all local, state, and federal regulations.
Procedural Steps for Collection and Storage:
-
Do Not Mix: Keep 2,5-Dimethoxyphenyl isothiocyanate waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Use Appropriate Containers: Whenever possible, store the waste in its original container. If this is not feasible, use a clearly labeled, compatible container designed for hazardous waste.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: 2,5-Dimethoxyphenyl isothiocyanate" and includes the CAS number (40532-06-7).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[4][5]
Experimental Protocol: In-Lab Neutralization of Small Quantities
For small, residual quantities of 2,5-Dimethoxyphenyl isothiocyanate (e.g., decontaminating glassware), in-laboratory neutralization can be considered. This procedure should be performed with extreme caution in a chemical fume hood while wearing all required PPE. The principle of this method is the hydrolysis of the reactive isothiocyanate group into a less hazardous amine.
Important: Before proceeding with the full quantity, a pilot test with a very small amount is strongly recommended to ensure the reaction is well-controlled.
Materials:
-
2,5-Dimethoxyphenyl isothiocyanate waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate reaction vessel
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing a 1 M Sodium Hydroxide solution on a stir plate within an ice bath. The amount of NaOH solution should be in molar excess relative to the isothiocyanate.
-
Reaction: Slowly and cautiously add the 2,5-Dimethoxyphenyl isothiocyanate waste to the stirred sodium hydroxide solution. This reaction may be exothermic; maintain the temperature below 30°C by using the ice bath.
-
Monitoring: Stir the mixture at room temperature for several hours (e.g., 4-8 hours, or overnight) to ensure complete hydrolysis.
-
Neutralization: After the reaction is complete, carefully neutralize the resulting solution to a pH of approximately 7 with dilute hydrochloric acid.
-
Disposal: The final neutralized solution must still be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour the neutralized solution down the drain. [3]
Warning: Do not use strong oxidizing agents (e.g., bleach) or strong acids for neutralization, as this can lead to the formation of highly toxic gases.[2]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spill (in a fume hood):
-
Containment: Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable decontamination solution and then with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[6]
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency response team.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the contaminated area until the emergency response team has deemed it safe.[6]
-
Below is a logical workflow for the proper disposal of 2,5-Dimethoxyphenyl isothiocyanate.
Caption: Disposal decision workflow for 2,5-Dimethoxyphenyl Isothiocyanate.
References
Essential Safety and Operational Guide for Handling 2,5-Dimethoxyphenyl isothiocyanate
This guide provides essential safety protocols, handling procedures, and disposal plans for 2,5-Dimethoxyphenyl isothiocyanate (CAS No: 40532-06-7). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing health risks for researchers, scientists, and drug development professionals. This compound is known to cause severe skin burns and serious eye damage, necessitating strict safety measures.[1]
Hazard Identification and Chemical Properties
Before handling, it is crucial to be fully aware of the chemical's properties and associated hazards. Isothiocyanates as a class can be toxic, irritant, and sensitizing.[2][3][4]
| Property | Value |
| CAS Number | 40532-06-7[1] |
| Molecular Formula | C₉H₉NO₂S[1] |
| Molecular Weight | 195.24 g/mol [1] |
| Melting Point | 33-36 °C[5] |
| Boiling Point | 175 °C @ 10 mm Hg[5] |
| Flash Point | >110 °C (>230 °F)[5] |
| Sensitivity | Moisture Sensitive[5] |
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | H318: Causes serious eye damage[1] |
| Acute Toxicity (Potential) | Harmful if swallowed, in contact with skin, or if inhaled (based on analogous isothiocyanates)[6][7] |
| Sensitization (Potential) | May cause an allergic skin reaction or respiratory sensitization (based on analogous isothiocyanates)[2][4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should be inspected for integrity before each use.
| Protection Type | Minimum Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A full-face shield is required when handling larger quantities or when there is a significant splash risk.[2][8][9] | Protects against splashes and vapors that can cause irreversible eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene rubber). A chemically resistant lab coat or apron must be worn. Full-length pants and closed-toe shoes are required.[2][10] | Prevents skin contact, which can cause severe chemical burns.[1] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood. If vapors or aerosols may be generated outside of a hood, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., organic vapor cartridge) is required.[2][9][10] | Protects against inhalation of toxic and irritating vapors that can damage the respiratory tract.[3][11] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for safely managing 2,5-Dimethoxyphenyl isothiocyanate from receipt to disposal.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[10]
-
Ensure a certified chemical fume hood is operational and has adequate airflow.[12]
-
Verify that an eyewash station and safety shower are unobstructed and accessible.[13]
-
Assemble and inspect all required PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement.
-
-
Handling:
-
Conduct all weighing and transfers of the chemical exclusively inside the chemical fume hood.[9]
-
Keep the container tightly sealed when not in use to prevent exposure to moisture and to contain vapors.[8]
-
Use compatible tools (e.g., stainless steel or glass) to handle the material.
-
Avoid actions that could generate dust or aerosols.
-
If transferring solutions, ground and bond containers to prevent static discharge.[9]
-
-
Post-Handling:
-
Carefully clean the work area and decontaminate any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after work is complete.[13]
-
Properly label and store all waste as described in the Disposal Plan.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures for Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[14] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12] |
Chemical Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Close the laboratory door and prevent entry. If flammable, remove all ignition sources.[15]
-
Report: Notify your supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
-
Assess: Do not attempt to clean the spill unless you are trained and equipped to do so and the spill is small and manageable.
-
Clean-up (for trained personnel with appropriate PPE only):
-
Wear full PPE, including respiratory protection.
-
Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a chemical sorbent.[2][9]
-
Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
-
Ventilate the area and wash the spill site after the material has been completely removed.
-
Disposal Plan
All waste containing 2,5-Dimethoxyphenyl isothiocyanate must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.[16]
-
Waste Segregation:
-
Solid Waste: Collect contaminated solid materials (e.g., absorbent pads, used gloves, disposable lab coats) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the chemical in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Unused Chemical: Unused or expired 2,5-Dimethoxyphenyl isothiocyanate must be disposed of as hazardous waste in its original or a suitable container. Do not pour down the drain.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2,5-Dimethoxyphenyl isothiocyanate," and the associated hazards (e.g., Corrosive, Toxic).
-
-
Storage and Collection:
-
Store waste containers in a designated, secure secondary containment area, away from incompatible materials.
-
Arrange for waste collection through your institution's EHS department.
-
References
- 1. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 40532-06-7 CAS MSDS (2,5-DIMETHOXYPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. migrantclinician.org [migrantclinician.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. nj.gov [nj.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
